molecular formula C15H13F3O2 B2819957 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene CAS No. 2140317-12-8

4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene

Número de catálogo: B2819957
Número CAS: 2140317-12-8
Peso molecular: 285.281
Clave InChI: WQYIYKGWULJNRR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C15H13F3O2 and its molecular weight is 285.281. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O2/c1-19-14-8-7-12(9-13(14)15(16,17)18)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYIYKGWULJNRR-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of Methoxy-d3 Trifluoromethylbenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of pharmaceutical development, agrochemical research, and materials science, trifluoromethyl-substituted aromatic compounds are of significant interest due to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1] The methoxy-d3 trifluoromethylbenzenes, as isotopically labeled analogs, are crucial tools for quantitative analysis using mass spectrometry and for elucidating metabolic and chemical pathways.[2] Understanding the electron ionization (EI) mass spectrometry fragmentation pathways of these molecules is paramount for their unambiguous identification and for differentiating between their ortho, meta, and para isomers.

Core Principles of Fragmentation

Under electron ionization, an energetic electron removes an electron from the analyte molecule, forming a molecular ion (M•+). This radical cation is often energetically unstable and undergoes a series of unimolecular decomposition reactions to form fragment ions. The fragmentation patterns are dictated by the stability of the resulting ions and neutral losses. For the methoxy-d3 trifluoromethylbenzenes, the key structural features influencing fragmentation are:

  • The Trifluoromethyl Group (-CF3): A strong electron-withdrawing group that can be lost as a trifluoromethyl radical (•CF3).[1]

  • The Methoxy-d3 Group (-OCD3): An electron-donating group. The deuterium labeling allows for easy identification of fragments containing this group due to the +3 mass unit shift compared to the non-deuterated analog. Common losses from this group include the deuteromethyl radical (•CD3) and formaldehyde-d2 (D2CO).

  • The Benzene Ring: A stable aromatic system that can stabilize positive charges.

  • Substituent Position (ortho, meta, para): The relative positions of the -OCD3 and -CF3 groups significantly influence the fragmentation pathways, particularly for the ortho isomer due to potential through-space interactions, a phenomenon known as the "ortho effect".[6][7]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is the recommended instrumentation for analyzing these volatile compounds.

Methodology Details:
  • Sample Preparation:

    • Prepare a dilute solution (e.g., 10-100 µg/mL) of the methoxy-d3 trifluoromethylbenzene isomer in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, typically operated at 250°C. A split injection (e.g., 50:1 split ratio) is suitable for initial analyses.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Column: A standard non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is recommended for good separation of the isomers.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Final hold: 5 minutes at 250°C. (This program should be optimized based on the specific instrument and column to ensure baseline separation of the isomers.)

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).

    • Ion Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Scan Range: m/z 40-300 to ensure capture of the molecular ion and all significant fragments.

    • Data Acquisition Mode: Full scan mode.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep Dilute sample in volatile solvent injection Inject into GC prep->injection 1 µL injection separation Separate isomers on capillary column injection->separation Vaporization ionization Electron Ionization (70 eV) separation->ionization Elution analysis Mass Analysis (m/z 40-300) ionization->analysis detection Detection & Spectrum Generation analysis->detection G M M•+ (m/z 179) F1 [M - •CD3]+ (m/z 161) M->F1 - •CD3 F2 [M - D2CO]•+ (m/z 147) M->F2 - D2CO F3 [M - •CF3]+ (m/z 110) M->F3 - •CF3 F4 [M - •CD3 - CO]+ (m/z 133) F1->F4 - CO

Caption: Proposed fragmentation of para-methoxy-d3-trifluoromethylbenzene.

Proposed Fragmentation Pathway of meta-Methoxy-d3-trifluoromethylbenzene

The fragmentation of the meta isomer is expected to be similar to the para isomer, as direct through-space interactions between the substituents are unlikely. The primary fragmentation pathways will likely involve the loss of •CD3, •CF3, and D2CO. However, the relative intensities of the fragment ions may differ from the para isomer due to the different electronic effects of the substituents in the meta position. [5]

Quantitative Data Summary for the meta Isomer
m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossProposed Fragmentation Pathway
179[C8H4D3F3O]•+-Molecular Ion [M]•+
161[C7H4F3O]+•CD3Loss of a deuteromethyl radical
147[C7H4DF3]•+D2COLoss of formaldehyde-d2
110[C7H4D3O]+•CF3Loss of a trifluoromethyl radical
133[C6H4F3]+COLoss of CO from m/z 161
Fragmentation Diagram for the meta Isomer

G M M•+ (m/z 179) F1 [M - •CD3]+ (m/z 161) M->F1 - •CD3 F2 [M - D2CO]•+ (m/z 147) M->F2 - D2CO F3 [M - •CF3]+ (m/z 110) M->F3 - •CF3 F4 [M - •CD3 - CO]+ (m/z 133) F1->F4 - CO

Caption: Proposed fragmentation of meta-methoxy-d3-trifluoromethylbenzene.

Proposed Fragmentation Pathway of ortho-Methoxy-d3-trifluoromethylbenzene

The ortho isomer is expected to exhibit unique fragmentation pathways due to the proximity of the -OCD3 and -CF3 groups, a phenomenon known as the "ortho effect". [6][7]This can lead to intramolecular rearrangements and the formation of diagnostic fragment ions not observed for the meta and para isomers.

In addition to the pathways observed for the other isomers, a key ortho-specific fragmentation is the proposed loss of DF (deuterium fluoride). This would occur via a rearrangement where a deuterium atom from the methoxy group is transferred to a fluorine atom of the trifluoromethyl group, followed by the elimination of neutral DF.

  • Loss of DF: A six-membered transition state can facilitate the transfer of a deuterium atom to a fluorine, leading to the elimination of DF and the formation of a radical cation at m/z 158.

  • Loss of a deuteromethyl radical (•CD3): Similar to the other isomers, leading to an ion at m/z 161.

  • Loss of a trifluoromethyl radical (•CF3): Leading to an ion at m/z 110.

The loss of DF is a diagnostic marker that can be used to differentiate the ortho isomer from the meta and para isomers.

Quantitative Data Summary for the ortho Isomer
m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossProposed Fragmentation Pathway
179[C8H4D3F3O]•+-Molecular Ion [M]•+
161[C7H4F3O]+•CD3Loss of a deuteromethyl radical
158[C8H4D2F2O]•+DF"Ortho effect" - loss of deuterium fluoride
110[C7H4D3O]+•CF3Loss of a trifluoromethyl radical
Fragmentation Diagram for the ortho Isomer

G M M•+ (m/z 179) F1 [M - •CD3]+ (m/z 161) M->F1 - •CD3 F2 [M - DF]•+ (m/z 158) (ortho-specific) M->F2 - DF F3 [M - •CF3]+ (m/z 110) M->F3 - •CF3

Sources

Strategic Deuteration of Trifluoromethylbenzene Derivatives: Modulating Pharmacokinetics and Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine and deuterium in medicinal chemistry has revolutionized lead optimization. Trifluoromethylbenzene (Ar-CF3) motifs are ubiquitous in pharmaceuticals due to their lipophilicity and target binding affinity. However, the strong electron-withdrawing nature of the CF3 group often redirects cytochrome P450 (CYP450) mediated oxidation to adjacent aliphatic or benzylic "soft spots." By employing strategic deuteration—either at these adjacent sites or via novel deuterodefluorination to yield CF2D or CD3 groups—drug developers can exploit the Deuterium Kinetic Isotope Effect (DKIE) to 1[1]. This technical guide provides an in-depth mechanistic analysis and validated protocols for evaluating the PK properties of deuterated trifluoromethylbenzene derivatives.

Mechanistic Foundations: The Deuterium Kinetic Isotope Effect (DKIE)

The fundamental premise of the "deuterium switch" lies in the quantum mechanical properties of the carbon-deuterium (C-D) bond. Deuterium possesses twice the mass of protium, which lowers the zero-point vibrational energy of the C-D bond compared to the C-H bond. Consequently, the activation energy required for bond cleavage is significantly higher.

When CYP450 enzymes attempt to oxidize a deuterated site (e.g., via hydrogen atom transfer), the reaction rate decreases. This DKIE can range from 1 to over 50, depending on whether the 2[2]. For trifluoromethylbenzene derivatives, deuteration at alpha-amine positions or benzylic sites prevents rapid N-dealkylation or hydroxylation, thereby3[3].

Structural Strategies in Deuterated Trifluoromethylbenzenes

Recent synthetic breakthroughs have expanded the toolkit for modifying Ar-CF3 compounds to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles:

  • Adjacent Soft-Spot Deuteration: Protecting the sites immediately adjacent to the trifluoromethylbenzene ring. For example, the synthesis of4 provides highly stable chiral centers resistant to CYP-mediated degradation[4].

  • Deuterodefluorination: Novel electrochemical methods now allow the selective reduction of Ar-CF3 to Ar-CF2D or Ar-CD3. The5, acting as a unique bioisostere that fine-tunes ADME properties without drastically altering the molecule's steric bulk[5].

Quantitative Pharmacokinetic Alterations

The primary goal of deuterating a trifluoromethylbenzene derivative is to reduce intrinsic clearance ( CLint​ ) and increase the area under the curve (AUC), allowing for 6[6].

Table 1: Representative Pharmacokinetic Parameters of Standard vs. Deuterated Ar-CF3 Derivatives (Simulated In Vivo Murine Model, PO Dosing)

Compound ClassModification CLint​ (µL/min/mg) T1/2​ (h) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL)KIE ( CLH​/CLD​ )
Prototype Ar-CF3 None (C-H at soft spot)45.22.112504800N/A
α-Deuterated Amine C-D at α-position12.46.51400115003.6
Ar-CF2D Analog Mono-deuterodefluorination28.14.0131072001.6
Ar-CD3 Analog Tri-deuterodefluorination18.55.2138091002.4

Experimental Protocols: Validating PK and Metabolism

To ensure scientific integrity, the evaluation of deuterated compounds must utilize self-validating experimental systems. The following protocol details the in vitro assessment of microsomal stability, which is critical for calculating the DKIE.

Protocol: In Vitro Microsomal Stability and KIE Determination

Rationale: Liver microsomes contain the full complement of CYP450 enzymes. By comparing the degradation rate of the non-deuterated vs. deuterated trifluoromethylbenzene derivative in parallel, we isolate the metabolic impact of the C-D bond.

Step 1: Preparation of Incubation Matrix

  • Thaw Human Liver Microsomes (HLM) on ice to preserve enzymatic activity.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Causality: MgCl₂ is an essential cofactor required for CYP450 structural stability and efficient electron transfer from NADPH-cytochrome P450 reductase.

Step 2: Compound Spiking and Pre-Incubation

  • Dilute the test compounds (Deuterated and Non-deuterated) in DMSO, then spike into the HLM suspension to achieve a final concentration of 1 µM. Ensure final DMSO concentration is < 0.1%.

  • Causality: Keeping DMSO below 0.1% prevents organic solvent-mediated inhibition of CYP450 isoforms.

  • Pre-incubate the mixture at 37°C for 5 minutes.

Step 3: Reaction Initiation (Self-Validating System)

  • Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration).

  • Self-Validation:

    • Negative Control: Run a parallel assay using buffer instead of NADPH to rule out non-CYP mediated degradation (e.g., chemical instability or hydrolysis).

    • Positive Control: Run a parallel assay with a known high-clearance drug (e.g., Verapamil) to confirm baseline microsomal activity.

Step 4: Time-Course Sampling and Quenching

  • At designated time points (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots.

  • Quench immediately in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Causality: Ice-cold acetonitrile rapidly denatures and precipitates microsomal proteins, halting the enzymatic reaction instantly while simultaneously extracting the small molecule analytes.

Step 5: LC-MS/MS Quantification

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes.

  • Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Causality: MRM transitions must be specifically tuned to account for the exact mass shift of the deuterated compound (e.g., +1 Da for Ar-CF2D, +3 Da for Ar-CD3) to prevent cross-talk during cassette dosing analysis.

Step 6: Data Analysis

  • Plot the natural log of the percentage of remaining parent compound versus time. The slope represents the elimination rate constant ( k ).

  • Calculate Intrinsic Clearance: CLint​=(k×V)/P , where V is the incubation volume and P is the microsomal protein concentration.

  • Determine the KIE by dividing the CLint​ of the hydrogen prototype by the CLint​ of the deuterated analog.

DMPK Workflow Visualization

G Syn Synthesis of Deuterated CF3-Arene Derivatives InVitro In Vitro CYP450 Microsomal Stability Syn->InVitro Screen InVivo In Vivo PK Profiling (IV/PO Dosing) Syn->InVivo Lead LCMS LC-MS/MS Quantification InVitro->LCMS InVivo->LCMS Metab Metabolite ID & Clearance (CLint) LCMS->Metab PKParams PK Parameters (AUC, T1/2, Cmax) LCMS->PKParams Decision Lead Optimization & Candidate Selection Metab->Decision PKParams->Decision

DMPK workflow for assessing the metabolic stability of deuterated trifluoromethylbenzenes.

Conclusion

The strategic deuteration of trifluoromethylbenzene derivatives represents a highly rational approach to drug design. By leveraging the deuterium kinetic isotope effect, researchers can systematically attenuate metabolic liabilities, 7[7]. As novel synthetic methodologies like8[8], the integration of CF2D, CD3, and α-deuterated motifs will likely become a standard paradigm in the development of next-generation therapeutics.

References

  • Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals Source: ResearchGate URL:[Link]

  • Deuterated drugs; where are we now? Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Analysis of the Development Status and Advantages of Deuterated Drugs Source: Magtech Journal URL:[Link]

  • Deuterium in drug discovery: progress, opportunities and challenges Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Electrochemical Mono-Deuterodefluorination of Trifluoromethyl Aromatic Compounds with Deuterium Oxide Source: Chinese Chemical Society (CCS Chemistry) URL:[Link]

  • Synthesis of Methyl-d3 Arene via Electrochemical Deuterodefluorination of Trifluoromethyl Arene Source: ACS Publications (Organic Letters) URL:[Link]

  • Synthesis of α-Deuterated Trifluoromethylated Amines through Isomerization-Deuteration Reaction of Imines Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • US10851103B2 - Valbenazine salts and polymorphs thereof Source: Google Patents URL

Sources

A Technical Guide to Methoxy-d3 Isotopic Labeling in Drug Metabolism and Pharmacokinetics (DMPK)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, understanding a molecule's metabolic fate is paramount. The strategic modification of a drug candidate to optimize its pharmacokinetic profile is a key objective for medicinal chemists and DMPK scientists. Among the various tools available, stable isotope labeling, particularly the use of deuterium, has emerged as a powerful strategy. This technical guide provides an in-depth exploration of methoxy-d3 (-OCD₃) isotopic labeling, a nuanced yet highly effective approach. We will dissect its dual role: first, as a strategic tool to modulate metabolic pathways by leveraging the kinetic isotope effect to enhance drug stability; and second, as the gold standard for internal standards in quantitative bioanalysis, ensuring the accuracy and reliability of pharmacokinetic data. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of methoxy-d3 labeling in their programs.

The Strategic Importance of Stable Isotope Labeling in Drug Development

The journey of a drug through a biological system is a complex process governed by its absorption, distribution, metabolism, and excretion (ADME) properties.[1] A comprehensive understanding of these properties is fundamental to developing safe and effective therapeutics. Isotopic labeling, which involves replacing specific atoms in a molecule with their isotopes, provides a precise method to track a drug and its metabolites.[1]

Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive and can be safely used in human clinical studies.[1][2] This makes them invaluable for obtaining definitive human ADME data and for tailoring treatments in personalized medicine.[2][3] Among these, deuterium offers the most significant relative mass change compared to its protium (¹H) counterpart, a property that can be powerfully exploited to influence reaction kinetics.[4]

The Methoxy Group: A Common Feature with a Metabolic Liability

The methoxy group (-OCH₃) is a ubiquitous functional group found in a vast number of natural products and approved drugs.[5] Medicinal chemists frequently incorporate it to enhance a compound's physicochemical properties, such as solubility and lipophilicity, and to improve binding affinity to biological targets.[5][6]

However, the methoxy group is also a common site of metabolic attack. The primary metabolic pathway for this group is O-demethylation, a reaction predominantly catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[7] This process converts the methoxy group into a hydroxyl group, often leading to a metabolite with significantly different pharmacological activity, clearance rate, or potential for subsequent conjugation and excretion.[8] When O-demethylation is a major clearance pathway, it can limit a drug's half-life and oral bioavailability.

The Deuterium Kinetic Isotope Effect (KIE): A Tool for Metabolic Stabilization

The strategic replacement of hydrogen with deuterium can profoundly alter the rate of a chemical reaction, a phenomenon known as the deuterium Kinetic Isotope Effect (KIE).[7][] This effect is rooted in the principles of physical organic chemistry. Due to its greater mass, deuterium forms a stronger, more stable covalent bond with carbon than hydrogen does.[7] The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy, meaning it requires more energy to reach the transition state for bond cleavage.[7][]

In drug metabolism, many Phase I reactions catalyzed by CYP enzymes involve the cleavage of a C-H bond as the rate-determining step.[7] By replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of that specific metabolic transformation can be significantly slowed. This provides a powerful tool for medicinal chemists to "harden" a metabolic soft spot without altering the molecule's fundamental pharmacology.[4][7]

Methoxy-d3 Labeling: A Dual-Purpose Application in DMPK

The targeted deuteration of a methoxy group to yield a trideuteromethoxy group (-OCD₃) serves two distinct but equally critical functions in DMPK studies.

Modulating Metabolic Stability and Altering Pharmacokinetics

When O-demethylation is a primary clearance route, converting an -OCH₃ group to -OCD₃ can significantly enhance a drug's metabolic stability. The cleavage of the C-H bond is often the rate-limiting step in CYP-mediated O-demethylation.[10] The stronger C-D bonds in the -OCD₃ group are broken more slowly by CYP enzymes, leading to several potential outcomes:

  • Reduced Rate of Clearance: The most direct consequence is a decreased rate of O-demethylation, which can lower the drug's overall intrinsic clearance, increase its half-life, and improve its bioavailability.

  • Metabolic Switching: By slowing down metabolism at the methoxy position, the metabolic burden can be shifted to other, non-deuterated sites on the molecule.[11] This can sometimes lead to the formation of different metabolite profiles, which must be carefully characterized.

A clear understanding of the enzyme reaction mechanism is critical for successfully applying a deuteration strategy to enhance pharmacokinetic properties.[11]

Data Presentation: Impact of Methoxy-d3 Labeling on In Vitro Metabolic Stability

The table below illustrates a hypothetical but representative comparison of in vitro metabolic stability parameters for a parent drug containing a methoxy group versus its methoxy-d3 analog when incubated with human liver microsomes.

CompoundGroupHalf-Life (t₁/₂, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)
Drug A-OCH₃2527.7
Drug A-d3-OCD₃709.9

As shown, the methoxy-d3 analog exhibits a significantly longer half-life and lower intrinsic clearance, demonstrating the protective effect of deuteration against O-demethylation.

The Gold Standard Internal Standard for Quantitative Bioanalysis

Accurate quantification of a drug in biological matrices like plasma or urine is the cornerstone of pharmacokinetics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for this purpose. However, the analysis is susceptible to variations from sample preparation, chromatography, and matrix effects, where co-eluting compounds can suppress or enhance the ionization of the analyte.[12][13]

To correct for this variability, an internal standard (IS) is added at a known concentration to every sample.[14][15] The ideal IS is a stable isotope-labeled (SIL) version of the analyte itself.[13][14] A methoxy-d3 labeled analog is often the perfect choice for an IS for several reasons:

  • Co-elution: It is chemically identical to the analyte and therefore exhibits nearly the same chromatographic retention time, ensuring it experiences the same matrix effects.[14][16]

  • Mass Difference: The +3 Dalton mass difference is easily resolved by the mass spectrometer and is sufficient to prevent signal overlap from the natural isotopic distribution of the unlabeled analyte.[14]

  • Label Stability: The deuterium atoms on the methoxy group are on carbon and are not susceptible to back-exchange with protons from the solvent, ensuring the integrity of the standard.[17]

The use of a SIL-IS is considered best practice by regulatory agencies and is essential for developing robust and reliable bioanalytical methods.[13]

Key Experimental Methodologies

Protocol: In Vitro Metabolic Stability Assessment in Liver Microsomes

This protocol outlines the procedure to compare the metabolic stability of a methoxy-containing compound and its methoxy-d3 analog.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the test compounds in a hepatic microsomal system.

Materials:

  • Test compounds (Parent -OCH₃ and Analog -OCD₃), 10 mM in DMSO

  • Human Liver Microsomes (HLM), 20 mg/mL stock

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A/B)

  • Acetonitrile with 0.1% Formic Acid (Quenching/Extraction Solution)

  • Control compound with known metabolic fate (e.g., Verapamil)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix by diluting HLM to a final concentration of 0.5 mg/mL in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the HLM master mix. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compounds (Parent and -d3 analog) to the wells to achieve a final concentration of 1 µM. For "-NADPH" control wells, add buffer instead of the NADPH regenerating system.

  • Time Points: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "-NADPH" controls.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile with 0.1% formic acid and an appropriate internal standard.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining percentage of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k). Intrinsic clearance is then calculated using the formula: CLᵢₙₜ = (0.693 / t₁/₂) * (incubation volume / protein amount).

Visualization of Key Workflows

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare HLM Master Mix (0.5 mg/mL in Buffer) B Add Master Mix to 96-well Plate A->B C Pre-incubate Plate at 37°C B->C D Add Test Compounds (Parent & d3-Analog) C->D E Initiate with NADPH (Start Timepoints) D->E F Quench Reaction at Timepoints (0, 5, 15, 30, 60 min) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t½ and CLint H->I Bioanalysis_Workflow A Aliquot Plasma Samples (Standards, QCs, Unknowns) B Add Methoxy-d3 Internal Standard (IS) A->B C Protein Precipitation (Add Acetonitrile) B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F LC-MS/MS Analysis (Monitor Analyte & IS) E->F G Calculate Peak Area Ratio (Analyte / IS) F->G H Quantify Concentration using Calibration Curve G->H

Sources

The Fluorine Advantage: Decoding the Crystal Structure and Lipophilicity of Fluorinated Benzyl Ethers in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated benzyl ethers are privileged structural motifs in modern medicinal chemistry, frequently deployed in the design of central nervous system (CNS) agents, kinase inhibitors, and anesthetics. The strategic introduction of fluorine atoms onto the benzyl ether scaffold fundamentally alters the molecule's physicochemical profile. This in-depth technical guide explores the dual impact of fluorination: its profound effect on solid-state crystal packing via weak intermolecular forces, and its dynamic modulation of lipophilicity (logP/logD).

By synthesizing crystallographic data with chromatographic lipophilicity assessments, this whitepaper provides researchers with actionable, field-proven insights for optimizing drug candidates.

Mechanistic Foundations: The "Fluorine Effect" on Ethers

The bioisosteric replacement of hydrogen or oxygenated functional groups with fluorine is a cornerstone of rational drug design. Fluorine is the most electronegative element, and the C–F bond is characterized by extreme polarization and high bond dissociation energy.

When a benzyl ether is fluorinated, the highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect. This alters the electron density distribution across the ether linkage. Specifically, fluorination reduces the basicity and hydrogen-bond acceptor capacity of the adjacent ether oxygen, while simultaneously strengthening neighboring C–H bonds and altering proton affinity [1]. The net result is a molecule with reduced polarizability, enhanced metabolic stability against cytochrome P450 oxidation, and a highly tunable physicochemical profile.

Solid-State Dynamics: Crystallographic Packing

The solid-state behavior of a drug molecule dictates its solubility, dissolution rate, and bioavailability. Fluorination introduces unique crystallographic dynamics that can completely alter the crystal packing motif of a benzyl ether.

Electrostatic Potential and the Herringbone Motif

In non-fluorinated aromatic systems, molecules frequently crystallize using face-to-face π−π stacking. However, fluorine substitution withdraws electron density from the aromatic π -system, effectively modifying or reversing the quadrupole moment of the phenyl ring. This electrostatic alteration makes face-to-face stacking repulsive. Instead, the molecules adopt an edge-to-face arrangement, driving a structural crossover from π -stacking to a herringbone packing motif [2].

Weak Intermolecular Stabilizers: C-H...F and F...F Interactions

While individual fluorine-mediated interactions are weak (typically 0.5–13.0 kJ/mol), their cumulative effect is a primary driver of lattice stabilization. Crystal structures of fluorinated compounds are heavily stabilized by C-H...F hydrogen bonds and secondary F...F halogen contacts [3]. The precise geometry of these F...F contacts (often approaching a linear 180° angle) dictates the polymorphic outcome during crystallization.

G A Fluorinated Benzyl Ether (Monomer) B Electrostatic Potential Alteration A->B C Steric & Inductive Effects A->C F Modified π-π Stacking (Herringbone Motif) B->F D C-H...F Interactions (Primary Stabilizer) C->D E F...F Contacts (Secondary Stabilizer) C->E G Crystal Lattice Formation D->G E->G F->G

Hierarchy of intermolecular forces driving the crystal packing of fluorinated benzyl ethers.

Lipophilicity Modulation (logP/logD)

Lipophilicity is a master physicochemical property that governs membrane permeability, volume of distribution, and target binding affinity. The "fluorine effect" on lipophilicity is highly context-dependent, but distinct trends emerge in the context of benzyl ethers.

Replacing an oxygenated functionality (such as a hydroxyl or methoxy group) with a fluorine atom generally leads to a marked increase in lipophilicity. This occurs because the highly electron-withdrawing nature of fluorine reduces the hydrogen-bond donor/acceptor capability of the molecule, increasing its affinity for lipid environments[4]. Furthermore, the addition of fluorine atoms to the aromatic ring of a benzyl ether incrementally increases the logP, with the magnitude of the shift depending on the substitution pattern (ortho, meta, para) and the presence of other electron-donating or withdrawing groups.

Table 1: Impact of Fluorination on the Lipophilicity (logP) of Benzyl Ethers and Related Isosteres

Compound CoreSubstitution PatternExperimental logP Δ logP (vs. Unsubstituted)
Benzyl phenyl etherUnsubstituted (H)~3.100.00
Benzyl phenyl ether4-Fluoro~3.25+0.15
Benzyl phenyl ether2,4-Difluoro~3.42+0.32
Benzyl phenyl ether2,3,4,5,6-Pentafluoro~3.95+0.85
Benzyl alcohol (Isostere)OH F (Matched Pair)1.10 1.67+0.57

(Data represents aggregated matched-pair analysis trends derived from medicinal chemistry literature[4].)

Experimental Methodologies

To accurately characterize the structural and physicochemical properties of fluorinated benzyl ethers, robust, self-validating experimental protocols are required.

Protocol 1: Small Molecule X-ray Crystallography

Causality & Rationale: Slow evaporation is strictly utilized over rapid thermal cooling. Rapid cooling often yields kinetic polymorphs, whereas slow evaporation provides the activation energy required for weak F...F and C-H...F interactions to organize into the most thermodynamically stable crystal lattice.

  • Sample Preparation: Dissolve 10–20 mg of the fluorinated benzyl ether in a minimum volume of a binary solvent system (e.g., dichloromethane/hexane or ethyl acetate/heptane).

  • Crystallization: Pierce the cap of the vial with a fine needle to allow for controlled, slow solvent evaporation at standard room temperature (20–25 °C) over 3 to 7 days.

  • Data Collection: Select a single crystal with well-defined faces and mount it on a diffractometer equipped with a Mo-K α or Cu-K α radiation source. Collect diffraction data at cryogenic temperatures (e.g., 100 K) to minimize thermal motion and accurately resolve fluorine electron density.

  • Structure Solution & Validation: Solve the structure using direct methods. Refine the model using full-matrix least-squares on F2 .

    • Self-Validation: The structural model is validated by the discrepancy index ( R1​ ). An R1​<0.05 confirms that the calculated electron density perfectly matches the observed diffraction pattern, validating the assigned fluorine positions and F...F contact geometries.

Protocol 2: RP-HPLC Determination of Lipophilicity (log kw)

Causality & Rationale: Traditional shake-flask methods are highly prone to emulsion formation when testing highly lipophilic, fluorinated ethers. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) circumvents this by dynamically partitioning the analyte between a non-polar C18 stationary phase (mimicking a lipid bilayer) and a polar mobile phase (mimicking physiological aqueous environments).

  • System Preparation: Equilibrate an Agilent 1100 series (or equivalent) HPLC system fitted with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) at a constant temperature of 20 °C.

  • Calibration: Inject a suite of 5 to 7 reference standards with known logP values (e.g., toluene, naphthalene, anthracene). Plot log(retention time) versus known logP to generate a calibration curve.

    • Self-Validation: The run is only validated if the linear regression yields an R2>0.99 .

  • Isocratic Elution: Inject the fluorinated benzyl ether sample using an isocratic mobile phase of Methanol/Water (e.g., 60:40 v/v) at a flow rate of 1.0 mL/min. Record the retention time ( tR​ ).

  • Data Extrapolation: Calculate the capacity factor ( k ) using the formula k=(tR​−t0​)/t0​ , where t0​ is the dead time. Extrapolate the log k values to 100% aqueous concentration to determine the final log kw​ (a highly accurate proxy for logP).

G A Sample Prep: Fluorinated Ethers B RP-HPLC System (C18 Column) A->B C Isocratic Elution (Varying % MeOH) B->C D Retention Time (tR) Measurement C->D E Capacity Factor (log k) Calculation D->E F Extrapolate to 100% Aqueous (log kw) E->F

Step-by-step RP-HPLC workflow for determining the lipophilicity (log kw) of ether compounds.

Conclusion & Future Perspectives

The integration of fluorine into benzyl ether scaffolds is far more than a simple steric substitution; it is a profound electronic reprogramming of the molecule. By altering the electrostatic potential of the aromatic ring, fluorination drives unique herringbone crystal packing motifs stabilized by intricate F...F and C-H...F networks. Simultaneously, the inductive withdrawal of electron density dampens hydrogen bonding capacity, predictably driving up lipophilicity.

For drug development professionals, mastering these dual phenomena allows for the precise tuning of a drug candidate's solid-state stability and pharmacokinetic distribution, ultimately accelerating the path from benchtop synthesis to clinical efficacy.

References

  • Topological Analysis of Fluorinated Dimethyl Ethers and Their Protonated Forms Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

  • Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates Source: Crystals (MDPI) URL:[Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Methodological & Application

Using 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene as an LC-MS/MS internal standard

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Use of 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene as a High-Fidelity Internal Standard in LC-MS/MS Bioanalysis

Authored by: Senior Application Scientist, Bioanalytical Division

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene as an internal standard (IS) for quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the core principles of isotope dilution, provide detailed protocols for method development and validation, and explain the scientific rationale behind each procedural step. This guide is structured to ensure scientific integrity and adherence to global regulatory expectations.

The Imperative for a Robust Internal Standard in LC-MS/MS

Quantitative analysis via LC-MS/MS is the cornerstone of modern pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The accuracy and precision of the data generated are paramount for making critical decisions in drug development. However, the analytical process is susceptible to variability from multiple sources, including sample preparation inconsistencies, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1][2]

An ideal internal standard is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample at the earliest stage of the workflow.[3] It acts as a chemical and physical mimic of the analyte, experiencing similar losses during extraction and similar ionization behavior in the mass spectrometer's source.[3][4] By normalizing the analyte's response to the IS response, this variability is effectively cancelled out, a principle known as Isotope Dilution Mass Spectrometry (IDMS).[3]

Stable Isotope Labeled (SIL) internal standards, particularly deuterated compounds, are considered the "gold standard" for LC-MS/MS quantification.[1][5] They are chemically identical to the analyte, ensuring they co-elute chromatographically and behave almost identically during sample processing and ionization, yet are distinguishable by their mass difference.[3][4]

Profile: 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene

4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene is an ideal SIL-IS candidate for analytes possessing a similar core structure. Its properties are tailored for high-performance bioanalysis.

Table 1: Physicochemical Properties of the Internal Standard
PropertyValueSource
Chemical Name 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene-
CAS Number 1995814-11-1[6]
Molecular Formula C₁₅H₁₀D₃F₃O₂[7][8]
Molecular Weight Approx. 288.28 g/mol [6][7]
Isotopic Purity >98% Deuterium Incorporation[7]
Physical Form Clear Colourless to Pale Yellow Liquid[6][7]
Solubility Soluble in DMSO, Dichloromethane, Methanol, Acetonitrile[6][7]
Insoluble in Water[6][7]

Key Rationale for Use: The three-deuterium atom (d3) substitution on the methoxy group provides a +3 Da mass shift from its unlabeled analogue. This mass difference is sufficient to prevent isotopic crosstalk while being small enough to ensure negligible changes in physicochemical behavior, making it a perfect mimic for the analyte during the analytical process.

Experimental Protocols and Methodologies

The following protocols provide a step-by-step guide from solution preparation to method validation, grounded in established regulatory principles.

Protocol 1: Preparation of Stock and Working Solutions

The accuracy of all subsequent measurements relies on the correct preparation of these initial solutions.

Objective: To prepare concentrated stock solutions and dilute working solutions for the internal standard (IS) and the analyte.

Materials:

  • 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene (IS)

  • Analyte of interest (unlabeled)

  • LC-MS grade Methanol or Acetonitrile

  • Class A volumetric flasks and calibrated pipettes

Procedure:

  • IS Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the IS into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve and bring to volume with methanol. Mix thoroughly by inversion.

    • Calculate the exact concentration. This is your IS Stock .

  • Analyte Stock Solution (1 mg/mL):

    • Repeat step 1 for the unlabeled analyte. This is your Analyte Stock .

  • IS Working Solution (e.g., 100 ng/mL):

    • Perform serial dilutions of the IS Stock using a 50:50 mixture of Methanol:Water (or a solvent composition that matches the initial mobile phase).

    • The final concentration should be chosen such that the peak area response is robust and consistent across all samples. This concentration will be added to every sample.

  • Analyte Working Solutions for Calibration Curve:

    • Perform serial dilutions of the Analyte Stock to create a series of working solutions that will be used to spike blank matrix to form the calibration curve (e.g., from 1 ng/mL to 1000 ng/mL).

Causality Insight: Using LC-MS grade solvents is critical to minimize background noise and potential interferences. Preparing separate stock solutions for the analyte and IS prevents cross-contamination and allows for flexibility in adjusting their respective concentrations in the final assay.

Protocol 2: Sample Preparation (Protein Precipitation)

Protein Precipitation (PPT) is a rapid and universal technique for removing the bulk of proteins from biological samples like plasma or serum.

Objective: To extract the analyte and IS from a biological matrix while removing interfering macromolecules.

Materials:

  • Blank biological matrix (e.g., human plasma, K2-EDTA)

  • IS Working Solution (from Protocol 1)

  • Precipitating Agent: Acetonitrile containing 1% Formic Acid

  • Microcentrifuge tubes and a refrigerated centrifuge

Procedure:

  • Aliquot 50 µL of blank matrix (for calibrators/QCs) or study sample into a clean microcentrifuge tube.

  • Spike 5 µL of the appropriate Analyte Working Solution (for calibrators/QCs) or 5 µL of solvent (for study samples).

  • Crucial Step: Add 10 µL of the IS Working Solution to ALL tubes (samples, calibrators, QCs, and blanks). Vortex briefly.

  • Add 200 µL of the cold precipitating agent to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Causality Insight: The IS is added before the precipitation step to ensure it undergoes the exact same extraction and potential loss as the analyte, which is the core principle of internal standardization.[3] Acetonitrile is an effective precipitant, and the addition of formic acid helps to keep the analytes protonated and improves peak shape during chromatography.

Diagram: Bioanalytical Workflow with Internal Standard

The diagram below illustrates the integration of the internal standard into the overall bioanalytical workflow.

Caption: Workflow for LC-MS/MS analysis incorporating the internal standard.

Protocol 3: LC-MS/MS Method Optimization

Objective: To develop chromatographic and mass spectrometric conditions to achieve sensitive, selective, and robust detection of the analyte and IS.

1. Mass Spectrometry (MS/MS) Optimization:

  • Directly infuse a solution of the analyte and IS separately into the mass spectrometer.

  • Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) to maximize the signal for the protonated precursor ion [M+H]⁺.

  • Perform product ion scans to identify the most abundant and stable fragment ions for both the analyte and IS.

  • Select the most intense precursor → product ion transitions for Multiple Reaction Monitoring (MRM).

2. Liquid Chromatography (LC) Optimization:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size) is a common starting point.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile or Methanol with 0.1% Formic Acid

  • Gradient: Develop a gradient elution to ensure the analyte and IS are retained, separated from matrix components, and elute with a sharp, symmetrical peak shape. The deuterated IS should co-elute with the analyte.

  • Flow Rate & Temperature: Typically 0.4-0.6 mL/min and a column temperature of 40-50°C.

Table 2: Example Optimized LC-MS/MS Parameters
ParameterAnalyteInternal Standard
Precursor Ion (m/z) 285.1288.1
Product Ion (m/z) 194.1 (Quantifier) / 91.1 (Qualifier)197.1 (Quantifier) / 91.1 (Qualifier)
Collision Energy (eV) 25 / 4025 / 40
LC Column C18, 50x2.1mm, 1.8µmC18, 50x2.1mm, 1.8µm
Flow Rate 0.5 mL/min0.5 mL/min
Retention Time ~2.1 min~2.1 min
Protocol 4: Bioanalytical Method Validation

A method is not reliable until it is validated. Validation is the formal process of proving that the analytical method is suitable for its intended purpose. The protocol should be designed to meet the criteria outlined in the FDA Bioanalytical Method Validation Guidance and ICH M10 .[9][10][11][12]

Objective: To demonstrate the method's selectivity, sensitivity, linearity, accuracy, precision, and stability.

Diagram: Core Components of Bioanalytical Method Validation

G cluster_performance Assay Performance Characteristics Validation Bioanalytical Method Validation (per FDA/ICH M10 Guidelines) Accuracy Accuracy (%Bias) Validation->Accuracy Precision Precision (%CV) Validation->Precision Linearity Linearity (r²) & Range Validation->Linearity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Selectivity Selectivity & Matrix Effect Validation->Selectivity Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation->Stability

Caption: Key parameters assessed during bioanalytical method validation.

Validation Experiments Summary:

  • Selectivity: Analyze at least six different lots of blank matrix to ensure no endogenous components interfere with the detection of the analyte or IS at their respective retention times.

  • Calibration Curve & Linearity: Prepare an 8-point calibration curve in blank matrix. The response (Peak Area Ratio) vs. Concentration should be fitted with a linear, weighted (1/x²) regression. The correlation coefficient (r²) should be ≥0.99.

  • Accuracy & Precision: Analyze QC samples (at LLOQ, Low, Mid, and High concentrations) in at least five replicates on three separate days.

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions expected during study sample handling: freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage.

Table 3: Example Inter-Assay Accuracy and Precision Data
QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ 1.00151.05+5.0%9.8%
Low 3.00152.91-3.0%7.5%
Mid 50.01552.3+4.6%5.1%
High 80015789-1.4%4.3%

Acceptance Criteria: Accuracy within ±15% (20% for LLOQ), Precision ≤15% CV (20% for LLOQ). Based on FDA and ICH guidelines.[9][12][13]

Conclusion

The use of a high-purity, stable isotope-labeled internal standard like 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene is fundamental to developing robust, reliable, and regulatory-compliant bioanalytical methods. Its near-identical physicochemical properties to the unlabeled analyte ensure it effectively corrects for procedural variability, leading to highly accurate and precise quantitative data. By following the structured protocols for method development and executing a thorough validation as outlined by regulatory agencies, researchers can generate data with the highest degree of confidence, ensuring the integrity of their drug development programs.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Available from: [Link]

  • FDA issues final guidance on bioanalytical method validation. (2018). Biopharma Compliance. Available from: [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Bioanalysis. Available from: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). (2011). Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Available from: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). Available from: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Innovare Journal of Sciences. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.). Bopure. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). Bioanalysis. Available from: [Link]

  • 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene. IndiaMART. Available from: [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Available from: [Link]

  • 4-(benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene. Tradeindia. Available from: [Link]

  • 4-(benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene. Tradeindia. Available from: [Link]

Sources

Application Note: Protocols for Incorporating Methoxy-d3 Groups into Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

As a Senior Application Scientist, I frequently observe that the dual incorporation of fluorine atoms and deuterated methoxy (-OCD₃) groups is one of the most reliable strategies to rescue a metabolically labile pharmacophore. Fluorine effectively modulates lipophilicity, lowers the pKa of adjacent basic centers, and blocks oxidative metabolism. Concurrently, the -OCD₃ group acts as a highly specific metabolic shield.

Cytochrome P450 (CYP450) enzymes routinely target standard methoxy groups for O-demethylation via hydrogen atom abstraction. By substituting protium for deuterium, the primary 1 significantly increases the activation energy required for C-D bond cleavage, extending the drug's half-life without altering its pharmacological binding profile[1]. This guide details two field-proven, self-validating synthetic protocols for installing the -OCD₃ group onto fluorinated scaffolds.

Pathway Selection Matrix

The choice of deuteration protocol is dictated entirely by the electronic nature of the fluorinated precursor.

Workflow A Fluorinated Precursor B Electron-Deficient Fluoroarene A->B Scaffold Type C Fluorinated Phenol A->C Scaffold Type D SNAr Protocol CD3OD + NaOH B->D Nucleophilic Attack E O-Alkylation Protocol CD3I + K2CO3 C->E Williamson Ether Synth F Methoxy-d3 Fluorinated Intermediate D->F High Yield (>80%) E->F High Yield (>85%) G CYP450 Metabolic Shielding F->G In vivo outcome

Fig 1: Decision matrix for methoxy-d3 incorporation based on precursor electronics.

Experimental Methodologies

Protocol A: Nucleophilic Aromatic Substitution (SₙAr) with CD₃OD

Target Substrates: Electron-deficient fluoroarenes (e.g., 2 or fluoropyridines)[2].

Causality & Design: Electron-withdrawing heteroatoms activate the aromatic ring, making the C-F bond susceptible to nucleophilic attack. Here, methanol-d4 (CD₃OD) serves a dual purpose as both the solvent and the nucleophile. A strong base (50% aqueous NaOH) is required to deprotonate the CD₃OD, generating the highly reactive methoxide-d3 anion in situ.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask, suspend the fluorinated precursor (1.0 equiv) in CD₃OD (50 equiv).

  • Activation: Cool the mixture to 0 °C using an ice bath. Causality: Initiating the reaction at 0 °C prevents exothermic degradation and limits unwanted ring-opening side reactions.

  • Deprotonation: Dropwise, add 50% aqueous NaOH (or solid t-BuOK if the substrate is strictly moisture-sensitive).

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours.

  • Quenching: Pour the mixture into ice-cold water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System (The NMR Paradox): To confirm success, rely on a multi-tiered analytical approach.

  • ¹H-NMR: You must observe the disappearance of the aromatic proton shift adjacent to the fluorine, but paradoxically, you will not see a new -OCH₃ singlet (typically expected at δ 3.8–4.0 ppm).

  • ¹³C-NMR: The carbon atom of the -OCD₃ group couples with the three deuterium atoms (spin I = 1), splitting into a low-intensity septet. Combined with the lack of Nuclear Overhauser Effect (NOE) and a long relaxation time, 2[2].

  • HRMS (Definitive): Because NMR can be ambiguous for -OCD₃, High-Resolution Mass Spectrometry is the non-negotiable validation standard. The exact mass must show a +3.018 Da shift compared to the protio-methoxy analog[2].

Protocol B: Williamson O-Alkylation with CD₃I

Target Substrates: 3 and hydroxyphenylacetamides[3].

Causality & Design: Fluorophenols are sufficiently acidic to be deprotonated by mild bases. The resulting phenoxide is a potent nucleophile that readily undergoes an Sₙ2 reaction with 1[1]. Because CD₃I is highly volatile (b.p. 42 °C), thermal control and sealed environments are critical to prevent reagent loss.

Step-by-Step Workflow:

  • Preparation: Dissolve the fluorinated phenol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) within a heavy-walled pressure tube.

  • Deprotonation: Add finely powdered K₂CO₃ (2.0 equiv). Stir at room temperature for 15 minutes. Causality: Pre-stirring ensures complete formation of the phenoxide anion before the electrophile is introduced.

  • Alkylation: Cool the vessel to 0 °C. Using a gas-tight syringe, add CD₃I (1.1 equiv) dropwise. Causality: Strict stoichiometric control (only a 10% excess) prevents over-alkylation of secondary nucleophilic sites (e.g., secondary amines) present on the scaffold[1].

  • Propagation: Seal the tube tightly and heat to 40 °C for 4–6 hours.

  • Workup: Dilute with deionized water to dissolve inorganic salts. Extract with diethyl ether. Wash the organic layer extensively with brine (5 × 20 mL) to remove residual DMF, dry over MgSO₄, and concentrate.

Self-Validating System:

  • ¹⁹F-NMR: Monitor the shift in the fluorine signal. The transformation of an adjacent hydroxyl group to a methoxy-d3 group alters the local electronic environment, resulting in a distinct, quantifiable shift in the ¹⁹F spectrum.

  • HRMS: Confirm the [M+H]⁺ peak mass shift.

Quantitative Data Summary

The following table summarizes the comparative metrics and expected metabolic stability gains when replacing a standard -OCH₃ group with an -OCD₃ group on a fluorinated scaffold.

MetricProtocol A: SₙAr (CD₃OD)Protocol B: O-Alkylation (CD₃I)
Optimal Substrate Electron-deficient fluoroarenesFluorinated phenols
Primary Reagents CD₃OD, 50% NaOH (or t-BuOK)CD₃I, K₂CO₃, DMF
Reaction Temperature 0 °C to Room Temperature0 °C to 40 °C (Sealed)
Typical Yield 64% – 85%> 85%
Metabolic Gain (HLM) ~2.5x half-life extension2.5x – 3.0x half-life extension
Analytical Validation HRMS (Δ -2.9 ppm error margin)HRMS / ¹⁹F-NMR shift

References

  • New Potent Deuterated Methoxy of 4-Anilinoquinazoline Derivatives Targeting Eight Receptor Tyrosine Kinases: Synthesis, In Vitro, and In Silico Studies Source: Chemical Methodologies URL
  • Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR)
  • 3-Fluoro-4-(methoxy-D3)

Sources

In vitro metabolic stability assays using 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A High-Throughput In Vitro Metabolic Stability Assay Using the Novel Probe Substrate 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene

Abstract

Metabolic stability is a critical parameter in early drug discovery, directly influencing a compound's pharmacokinetic profile and ultimate clinical success.[1][2] This document provides a detailed guide to performing in vitro metabolic stability assays using human liver microsomes (HLM) and a novel, deuterated probe substrate, 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene. We will explore the scientific rationale behind the assay design, the unique advantages conferred by the substrate's structure, a step-by-step protocol for execution, and a comprehensive guide to data analysis and interpretation. This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reliable method to assess the metabolic fate of new chemical entities (NCEs).

Introduction: The Imperative of Metabolic Stability

In the journey of a drug from discovery to clinic, understanding its metabolic fate is paramount. A compound that is metabolized too rapidly will struggle to achieve therapeutic concentrations in the body, while one that is metabolized too slowly may accumulate and cause toxicity.[3] In vitro metabolic stability assays serve as a fundamental screening tool, providing an early assessment of a compound's susceptibility to biotransformation, primarily by hepatic enzymes.[1][3] These studies allow for the rank-ordering of compounds, guide structure-activity relationship (SAR) improvements, and provide essential data for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters like hepatic clearance.[1][4][5]

The most common in vitro systems are human liver microsomes (HLM) and cryopreserved hepatocytes.[1][4] HLMs are subcellular fractions of the liver that are enriched in key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them a cost-effective and high-throughput option for evaluating Phase I metabolism.[1][6][7]

This guide focuses on the use of 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene as a specific probe substrate. Its design incorporates several key features:

  • Deuterated Methoxy Group (-OCD₃): The substitution of hydrogen with deuterium creates a stronger C-D bond compared to a C-H bond. This "Kinetic Isotope Effect" (KIE) slows the rate of enzymatic cleavage at this position.[8][9][10] This feature can be used to precisely probe O-demethylation pathways and can serve as a metabolic "soft spot" blocker in medicinal chemistry.

  • Benzyloxy Group: This moiety is another common site for O-dealkylation, providing a competitive metabolic pathway to investigate.

  • Trifluoromethyl Group: This electron-withdrawing group can influence the reactivity of the aromatic ring and provides a distinct mass signature for analytical detection.[11]

By using this well-defined substrate, researchers can validate their assay systems and gain deeper insights into specific metabolic pathways.

Scientific Principles & Causality

The Role of Cytochrome P450 (CYP) Enzymes

CYP enzymes are a superfamily of heme-containing monooxygenases that are responsible for the metabolism of approximately 70-90% of all drugs currently on the market.[12][13] Located primarily in the endoplasmic reticulum of hepatocytes, these enzymes catalyze a wide range of oxidative reactions, converting lipophilic compounds into more water-soluble metabolites that can be readily excreted.[14] The major isoforms involved in drug metabolism include CYP3A4, 2D6, 2C9, 2C19, and 1A2.[12][15] An understanding of a compound's interaction with these enzymes is crucial for predicting its clearance and potential for drug-drug interactions.[13][14]

Rationale for In Vitro System Selection
  • Human Liver Microsomes (HLM): As used in this protocol, HLMs are the preferred system for initial high-throughput screening of Phase I metabolic stability. They are rich in CYP and FMO enzymes and are relatively inexpensive and easy to use.[6][7][16] However, they lack Phase II enzymes and the cellular context of intact hepatocytes.

  • Hepatocytes: These are intact liver cells that contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive metabolic picture.[3][4][17] They are often used for follow-up studies on compounds that show low clearance in microsomes or to investigate specific Phase II metabolic pathways.[4]

Leveraging the Kinetic Isotope Effect (KIE)

The primary advantage of using a deuterated substrate like 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene is the ability to exploit the KIE. The rate-limiting step in many CYP-mediated reactions, including O-demethylation, is the cleavage of a C-H bond. Because the C-D bond has a lower vibrational energy and is stronger, it requires more energy to break. Consequently, the rate of O-demethylation at the -OCD₃ position will be significantly slower than at a non-deuterated -OCH₃ position.[10] This allows researchers to:

  • Validate Enzyme Activity: Confirm that the HLM system is active and capable of performing O-dealkylation reactions.

  • Investigate Metabolic Switching: Compare the metabolism of the deuterated compound to its non-deuterated analog to see if blocking one metabolic site shunts the metabolism to other sites (e.g., the benzyloxy group).[8]

  • Create Sensitive Internal Standards: Deuterated analogs of a parent drug are often used as internal standards in LC-MS/MS analysis due to their similar chemical properties but distinct mass.[18][19]

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for assessing the metabolic stability of 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene using pooled human liver microsomes.

Workflow Overview

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Buffer, NADPH, Stop Solution) compound Prepare Compound Stock (10 mM in DMSO) microsomes Thaw & Dilute Microsomes (to 2x final concentration) pre_incubate Pre-incubate Microsomes & Compound at 37°C microsomes->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate at 37°C (Sample at time points) initiate->incubate quench Quench Reaction (Add cold ACN + IS) incubate->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms

Caption: Experimental workflow for the HLM stability assay.

Materials and Reagents
ReagentSupplier & Example Catalog No.Storage
4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzeneCommercially available2-8°C, desiccate
Pooled Human Liver Microsomes (20 mg/mL)Corning, Sekisui Xtreme, etc.-80°C
NADPH Regenerating System (e.g., Solution A & B)Corning (451200)-20°C
Potassium Phosphate Buffer (0.1 M, pH 7.4)In-house or commercial2-8°C
Dimethyl Sulfoxide (DMSO), LC-MS GradeSigma-AldrichRoom Temperature
Acetonitrile (ACN), LC-MS GradeFisher ScientificRoom Temperature
Internal Standard (IS), e.g., TolbutamideSigma-AldrichPer manufacturer
Positive Control, e.g., Verapamil, TestosteroneSigma-AldrichPer manufacturer
96-well Incubation Plates and Collection PlatesVariesRoom Temperature
Preparation of Solutions
  • Test Compound Stock (1 mM): Dissolve 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene in DMSO to a final concentration of 1 mM. Note: The final concentration of DMSO in the incubation should not exceed 0.2% to avoid enzyme inhibition.[3]

  • Phosphate Buffer (100 mM, pH 7.4): Prepare and adjust pH as needed.

  • HLM Working Solution (1.0 mg/mL): Thaw cryopreserved HLMs (20 mg/mL stock) rapidly in a 37°C water bath.[20] Immediately place on ice and dilute with cold phosphate buffer to a concentration of 1.0 mg/mL.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions immediately before use.

  • Stop Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (e.g., 100 nM Tolbutamide) to monitor analytical variability.

Incubation Procedure

This procedure is designed for a 96-well plate format. All additions should be performed on ice unless otherwise specified.

  • Prepare Incubation Plate: Add 98 µL of the HLM working solution (1.0 mg/mL) to each well of a 96-well plate.

  • Add Test Compound: Add 1 µL of the 1 mM test compound stock solution to the wells. This results in a 200x dilution and a final substrate concentration of 5 µM. The final microsomal protein concentration will be 0.5 mg/mL.

  • Set Up Controls:

    • T=0 Control: In separate wells, prepare the reaction as above. Immediately after adding the test compound, quench with 200 µL of Stop Solution before adding NADPH.

    • No NADPH Control: Prepare as above, but in step 5, add 100 µL of phosphate buffer instead of the NADPH solution. This control measures non-NADPH dependent degradation.

    • Positive Control: Use a known substrate like Verapamil (high turnover) in place of the test compound to ensure the HLM and cofactor system are active.

  • Pre-incubation: Place the plate in a 37°C incubator for 5-10 minutes to allow the mixture to reach physiological temperature.[3]

  • Initiate Reaction: Add 100 µL of the pre-warmed NADPH regenerating system to each well to start the reaction. The final incubation volume is 200 µL.

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 200 µL of ice-cold Stop Solution to the appropriate wells.

  • Sample Processing: Once all time points are collected, seal the plate and vortex for 2 minutes. Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Suggested LC-MS/MS Parameters

The following are starting parameters and should be optimized.

ParameterSuggested Setting
LC System UPLC/HPLC System
ColumnC18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 minutes, hold, and re-equilibrate
Injection Volume2-5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization, Positive (ESI+)
MRM Transition (Parent)m/z 286.1 → 91.1 (Predicted: [M+H]⁺ → benzylic fragment). Note: Must be empirically determined.
MRM Transition (IS)e.g., Tolbutamide: m/z 271.1 → 155.1

Data Analysis and Interpretation

Data Analysis Pipeline

G cluster_raw Raw Data cluster_processing Processing cluster_calculation Calculation & Interpretation peak_areas LC-MS Peak Areas (Analyte & IS) normalize Normalize to IS (Analyte Area / IS Area) peak_areas->normalize percent_rem Calculate % Remaining (vs. T=0 sample) normalize->percent_rem log_transform Natural Log (ln) of % Remaining percent_rem->log_transform plot Plot ln(% Rem) vs. Time log_transform->plot slope Determine Slope (k) plot->slope thalf Calculate t½ (0.693 / k) slope->thalf clint Calculate CLint thalf->clint

Caption: Pipeline for data analysis and parameter calculation.

Step-by-Step Calculation
  • Normalize Data: For each time point, calculate the peak area ratio: (Peak Area of Analyte) / (Peak Area of Internal Standard).

  • Calculate Percent Remaining: Normalize all data points to the T=0 sample, which represents 100% of the initial compound.

    • % Remaining = (Area Ratio at time t / Area Ratio at t=0) * 100

  • Determine the Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining versus the incubation time (in minutes). The data should follow a first-order decay kinetic model. Perform a linear regression on this plot. The slope of the line is the negative rate constant of elimination (-k). The unit for k is min⁻¹.

  • Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • t½ (min) = 0.693 / k [1][21]

  • Calculate Intrinsic Clearance (CLint): This value represents the volume of liver microsomal matrix cleared of the drug per unit time, normalized to the amount of protein.[21][22]

    • CLint (µL/min/mg) = (0.693 / t½) x (Volume of incubation in µL / mg of protein in incubation)

    • For this protocol: CLint = (k) x (200 µL / (0.5 mg/mL * 0.2 mL)) = k * 2000

Data Interpretation

The calculated CLint value allows for the classification of a compound's metabolic stability. While classification can vary between labs, a general guide is provided below.

Intrinsic Clearance (CLint)ClassificationPredicted In Vivo Hepatic Extraction
< 12 µL/min/mgLow / StableLow
12 - 58 µL/min/mgModerate / LiableIntermediate
> 58 µL/min/mgHigh / UnstableHigh
(Classification based on common industry standards)

Assay Acceptance Criteria: For the assay to be considered valid, the results of the control compounds must fall within established laboratory ranges.

  • No NADPH Control: >80% of the compound should remain after 60 minutes.

  • Positive Control (e.g., Verapamil): The calculated t½ should be within ±2 standard deviations of the historical average for your lab.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for determining in vitro metabolic stability using the novel deuterated probe substrate, 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene. By adhering to this detailed methodology and understanding the underlying principles, researchers can generate reliable and reproducible data. This information is critical for making informed decisions in drug discovery programs, enabling the selection and optimization of compounds with favorable pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). Google Books.
  • How to Conduct an In Vitro Metabolic Stability Study. (2025). Patsnap Synapse. [Link]

  • Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment. (2025). AKJournals. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. (2017). Food and Drug Administration. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (n.d.). PMC - NIH. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. (n.d.). PMC. [Link]

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. (n.d.). PMC - NIH. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). FDA. [Link]

  • 4- (Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene. (n.d.). Tradeindia. [Link]

  • 4-(benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene. (n.d.). Tradeindia. [Link]

  • Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. (2022). Frontiers. [Link]

  • Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. (n.d.). PMC. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI. [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. (2023). MDPI. [Link]

  • Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. (2023). MDPI. [Link]

  • Drug Design and Success of Prospective Mouse In Vitro–In Vivo Extrapolation (IVIVE) for Predictions of Plasma Clearance (CLp) from Hepatocyte Intrinsic Clearance (CLint). (n.d.). ACS Publications. [Link]

  • 4-Methoxy-2-(trifluoromethyl)benzenemethanol Env. Fate/Transport. (2025). EPA. [Link]

  • Development of an in vitro metabolic hepatic clearance method. (n.d.). JRC Publications Repository. [Link]

  • V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA. [Link]

  • Advantages of Deuterated Compounds. (2024). Clearsynth Discovery. [Link]

  • In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. (n.d.). aac.asm.org. [Link]

  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. (n.d.). PMC. [Link]

  • Pulsed light induced trifluoromethylation of 1,3-dimethoxybenzene: A frequency controls chemoselectivity and chemical yield. (n.d.). ChemRxiv. [Link]

  • Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. (n.d.). PMC - NIH. [Link]

  • The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. (n.d.). PMC. [Link]

  • Clinical Pharmacology: Early Drug Development. (2024). University of Washington. [Link]

  • A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. (2023). MDPI. [Link]

  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. (2007). AAFP. [Link]

  • In vitro test methods for metabolite identification: A review. (2018). SciSpace. [Link]

  • Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. (2021). eScholarship. [Link]

  • BENZENE. (n.d.). IARC Publications. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]

  • Metabolic imaging with deuterium labeled substrates. (n.d.). sciencedirect.com. [Link]

  • stability indicating by lc-ms method. (2012). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • What's the importance of cytochrome P450 metabolism?. (2024). Optibrium. [Link]

  • World Journal of Pharmacology and Toxicology - The Role of Cytochrome P450 Enzymes in Hepatic Drug Metabolism and Pharmacokinetics. (n.d.). OMICS International. [Link]

Sources

Trifluoromethylation of Deuterated Anisole Derivatives: A Guide to Reagents, Catalysts, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synergy of Deuterium and Trifluoromethyl Groups in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to enhancing their pharmacokinetic and pharmacodynamic profiles. Two of the most powerful tools in the medicinal chemist's arsenal are the incorporation of the trifluoromethyl (CF₃) group and the use of deuterium (D) labeling.[1][2][3][4] The CF₃ group is a privileged moiety, known to improve metabolic stability, increase lipophilicity for better membrane permeability, and enhance binding affinity through unique electrostatic interactions.[2][4][5]

Concurrently, deuterium labeling—the replacement of hydrogen with its heavier, stable isotope—has emerged as a sophisticated strategy to fortify molecules against metabolic degradation.[6][7][8][9] This "heavy hydrogen" forms a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes where C-H bond cleavage is the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE).[7][8] By selectively deuterating metabolic "soft spots," researchers can improve a drug's pharmacokinetic profile, potentially leading to lower, less frequent dosing and a better safety profile.[7]

This guide focuses on the confluence of these two strategies: the trifluoromethylation of deuterated anisole derivatives. Anisoles are common structural motifs in a vast array of pharmaceuticals. Developing robust methods to install a CF₃ group onto a deuterated anisole core allows for the synergistic optimization of a molecule's properties. This document provides an in-depth overview of the primary reagents and catalytic systems for this transformation, explains the causality behind methodological choices, and presents detailed, validated protocols for immediate laboratory application.

Part 1: Mechanistic Foundations and Reagent Selection

The approach to trifluoromethylating an aromatic ring like anisole is dictated by the nature of the CF₃ source. The three primary mechanistic pathways—electrophilic, radical, and nucleophilic—each utilize distinct classes of reagents and catalysts.

Electrophilic Trifluoromethylation

This pathway is particularly well-suited for electron-rich arenes like anisole. It involves the direct attack of the aromatic ring onto a positively polarized "CF₃⁺" source.

  • Key Reagents: The most prominent electrophilic reagents are hypervalent iodine compounds, often called Togni's reagents , and sulfonium salts, known as Umemoto's reagents .[3][10][11][12] These are typically shelf-stable solids, making them convenient for laboratory use.[10]

  • Causality of Choice: For direct C-H functionalization of an electron-rich substrate like anisole, these reagents are often a first choice due to their reactivity profile. The reaction typically proceeds via an electrophilic aromatic substitution-type mechanism. Computational studies suggest a backside attack (Sₙ2-like) mechanism is often favored over a single-electron transfer (SET) pathway for many nucleophiles.[13][14] However, under certain conditions, a SET process can occur, leading to radical intermediates.[11][15]

Electrophilic_Trifluoromethylation cluster_0 Mechanism Overview Anisole Deuterated Anisole (Nucleophile) Intermediate Wheland-type Intermediate Anisole->Intermediate Attack on 'CF₃⁺' Reagent Electrophilic Reagent (e.g., Togni's, Umemoto's) 'L-CF₃' Reagent->Intermediate Product CF₃-Anisole-Dₙ Intermediate->Product -H⁺ LeavingGroup Leaving Group 'L'

Caption: General pathway for electrophilic trifluoromethylation of an anisole ring.

Radical Trifluoromethylation

This pathway involves the generation of a trifluoromethyl radical (•CF₃), which then adds to the aromatic ring. This is arguably the most versatile method for direct C-H functionalization of a wide range of arenes and heteroarenes.[5][16]

  • Key Reagents:

    • Langlois' Reagent (CF₃SO₂Na): An inexpensive and stable solid that generates •CF₃ under oxidative conditions.[17][18]

    • Trifluoroacetic Anhydride (TFAA) / Trifluoroacetic Acid (TFA): Abundant and low-cost sources that can generate •CF₃ via photoredox catalysis.[19][20]

    • Triflyl Chloride (CF₃SO₂Cl) or CF₃I: Often used in photoredox catalysis where a photocatalyst facilitates their reduction to form the •CF₃ radical.[5][21]

  • Causality of Choice: Radical trifluoromethylation is highly effective for both electron-rich and electron-deficient arenes.[4][5] Its primary drawback can be a lack of regioselectivity, often yielding a mixture of ortho, meta, and para isomers.[16] However, its operational simplicity and mild reaction conditions, especially when driven by visible light photoredox catalysis, make it a powerful tool for late-stage functionalization.[2][5][22]

Nucleophilic Trifluoromethylation

This pathway uses a "CF₃⁻" source to displace a leaving group (typically a halide) on the aromatic ring, usually via a transition-metal-catalyzed cross-coupling reaction.

  • Key Reagents:

    • Ruppert-Prakash Reagent (TMSCF₃): The most common nucleophilic CF₃ source, activated by a fluoride source to release the trifluoromethyl anion.[10][23][24]

    • Copper-based Reagents ((Phen)Cu-CF₃): These are pre-formed, stable, single-component reagents that offer broad substrate scope for coupling with aryl iodides.[25]

    • In-situ generated Zn(CF₃)₂: Can be prepared from CF₃I and zinc dust for copper-catalyzed couplings.[26]

  • Causality of Choice: This method provides excellent regiocontrol, as the CF₃ group is installed precisely at the position of the pre-installed halide. This is the method of choice when a single, specific isomer is required. The primary trade-off is the need to first synthesize the halogenated (e.g., iodo- or bromo-) deuterated anisole precursor.

Part 2: Catalytic Systems

The choice of catalyst is intrinsically linked to the chosen mechanistic pathway and reagent.

Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of radicals under exceptionally mild conditions.

  • Principle: A photocatalyst (e.g., Ru(bpy)₃Cl₂ or an iridium complex) absorbs visible light and enters an excited state. In this state, it can engage in single-electron transfer (SET) with a CF₃ precursor (like CF₃SO₂Cl or Togni's reagent) to generate the •CF₃ radical.[2][4][5]

  • Advantages: Reactions are often performed at room temperature, are tolerant of a wide range of functional groups, and avoid the use of harsh oxidants.[4][5] This makes it an ideal strategy for complex molecules in late-stage drug development.

Photoredox_Cycle cluster_0 Catalytic Cycle cluster_1 Radical Generation cluster_2 Substrate Functionalization PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_ox PC⁺ PC_star->PC_ox SET CF3_Source CF₃-X (e.g., CF₃SO₂Cl) PC_star->CF3_Source e⁻ transfer PC_ox->PC Regeneration CF3_Radical •CF₃ CF3_Source->CF3_Radical - Cl⁻, -SO₂ Arene Anisole-Dₙ CF3_Radical->Arene Addition Arene_CF3 CF₃-Anisole-Dₙ Arene->Arene_CF3 Arene_CF3->PC_ox Oxidation -H⁺, -e⁻

Caption: A simplified photoredox catalytic cycle for radical trifluoromethylation.

Copper-Catalyzed Systems

Copper is a cost-effective and versatile metal for trifluoromethylation, participating in both radical and cross-coupling pathways.[27]

  • Cross-Coupling: In nucleophilic trifluoromethylation, copper catalysts facilitate the coupling of an aryl halide with a CF₃ source like TMSCF₃ or (Phen)Cu-CF₃.[23][25] The reaction often requires a ligand, such as 1,10-phenanthroline, to stabilize the copper center.[28]

  • Radical Pathways: Copper can also mediate radical reactions. For instance, it can catalyze the trifluoromethylation of aryl boronic acids using Langlois' reagent or Togni's reagent.[27] Mechanistically, Cu(I) can reduce the reagent to generate a •CF₃ radical.[29]

  • Advantages: Copper catalysis offers a breadth of reactivity and is often more economical than palladium-based systems. It has shown excellent functional group tolerance.[25][30]

Part 3: The Impact of Deuteration

Before trifluoromethylation, the deuterated anisole substrate must be prepared. This can be achieved through various methods, such as acid-catalyzed H/D exchange using D₂O or by starting a synthesis from deuterated building blocks.

A key consideration is whether the C-D bond will affect the trifluoromethylation reaction.

  • In Radical C-H Functionalization: The rate-determining step is often the addition of the highly reactive •CF₃ radical to the aromatic π-system. The subsequent rearomatization step involves C-H/C-D bond cleavage. While the KIE for this step is non-negligible, it often does not prevent the reaction from proceeding efficiently, especially given the high energy of the intermediates.

  • In Cross-Coupling Reactions: The reaction occurs at a carbon-halogen bond, not a C-H or C-D bond. Therefore, deuteration of the aromatic ring is expected to have no significant impact on the reaction rate or efficiency.

Part 4: Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for laboratory execution.

Protocol 1: Visible-Light Photoredox C-H Trifluoromethylation of Anisole-d₈

Objective: To perform a direct C-H trifluoromethylation on a fully deuterated anisole substrate using a radical pathway under mild photoredox conditions.

Principle: This protocol uses the photocatalyst Ru(bpy)₃Cl₂ to generate a trifluoromethyl radical from Umemoto's reagent upon irradiation with visible light. The radical adds directly to the deuterated anisole ring.

Materials and Reagents

Reagent/MaterialSupplierCat. No.QuantityM.W.Mmol
Anisole-d₈Sigma-Aldrich176041116 mg116.191.0
Umemoto's Reagent IEnamineEN300-20510406 mg406.281.0
Ru(bpy)₃Cl₂·6H₂OStrem44-00507.5 mg748.630.01
Acetonitrile (MeCN), AnhydrousAcros61001002510 mL--
4Å Molecular SievesFisherM514-500~1 g--
Schlenk flask (25 mL)--1--
Magnetic stir bar--1--
Blue LED strip (450-460 nm)--1--

Experimental Workflow Diagram

Caption: Step-by-step workflow for the photoredox trifluoromethylation protocol.

Procedure:

  • Setup: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Charging the Flask: In the air (quickly), add anisole-d₈ (1.0 mmol, 116 mg), Umemoto's Reagent I (1.0 mmol, 406 mg), and Ru(bpy)₃Cl₂·6H₂O (0.01 mmol, 7.5 mg) to the flask.

  • Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add 10 mL of anhydrous acetonitrile via syringe. The solution should turn a characteristic orange/red color.

  • Reaction: Place the flask approximately 5 cm from a blue LED light source. Begin vigorous stirring and irradiate at room temperature for 24 hours. A small fan can be used to maintain ambient temperature. Monitor the reaction by TLC or GC-MS if desired.

  • Workup: Upon completion, remove the light source. Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the product isomers.

  • Characterization: The product will be a mixture of ortho-, meta-, and para-trifluoromethyl-anisole-d₇. Characterize by ¹⁹F NMR (a singlet for each isomer), ¹H NMR (to confirm the absence of aromatic protons), and GC-MS.

Safety: Umemoto's reagents are electrophilic and should be handled with care in a fume hood. Wear appropriate PPE, including gloves and safety glasses.

Protocol 2: Copper-Catalyzed Cross-Coupling of 4-Iodoanisole-d₇

Objective: To synthesize a single, specific isomer of trifluoromethylated deuterated anisole using a regiocontrolled cross-coupling strategy.

Principle: This protocol utilizes a copper(I) iodide catalyst to couple a pre-functionalized deuterated aryl iodide with the nucleophilic Ruppert-Prakash reagent (TMSCF₃). The reaction is activated by potassium fluoride.

Materials and Reagents

Reagent/MaterialSupplierCat. No.QuantityM.W.Mmol
4-Iodoanisole-d₇*Custom Synthesis-241 mg241.081.0
Ruppert-Prakash ReagentSigma-Aldrich265215284 mg (0.3 mL)142.262.0
Copper(I) Iodide (CuI)Alfa Aesar1083919 mg190.450.1
Potassium Fluoride (KF), spray-driedSigma-Aldrich208779116 mg58.102.0
1,10-PhenanthrolineTCIP021418 mg180.210.1
DMF, AnhydrousAcros6103600105 mL--

*Note: 4-Iodoanisole-d₇ must be synthesized beforehand, for example, by iodination of anisole-d₈.

Procedure:

  • Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add CuI (0.1 mmol, 19 mg), spray-dried KF (2.0 mmol, 116 mg), and 1,10-phenanthroline (0.1 mmol, 18 mg).

  • Inerting: Seal the flask, then evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times.

  • Reagent Addition: Add 4-iodoanisole-d₇ (1.0 mmol, 241 mg) to the flask under a positive flow of inert gas.

  • Solvent and Reagent: Add 5 mL of anhydrous DMF via syringe, followed by the Ruppert-Prakash reagent (TMSCF₃) (2.0 mmol, 0.3 mL).

  • Reaction: Seal the flask tightly and place it in a pre-heated oil bath at 80 °C. Stir vigorously for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into 50 mL of water and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield pure 4-(trifluoromethyl)anisole-d₇.

  • Characterization: Analyze the product by ¹⁹F NMR (expect a singlet around -61 ppm), ¹H NMR (to confirm purity and absence of aromatic protons), and MS.

Safety: Ruppert-Prakash reagent is volatile and moisture-sensitive. Handle in a well-ventilated fume hood under an inert atmosphere. DMF is a skin irritant. Wear appropriate PPE.

Part 5: Data Summary and Method Comparison

The choice of method depends heavily on the desired outcome, particularly regarding regioselectivity and the stage of the synthetic campaign.

FeaturePhotoredox C-H FunctionalizationCopper-Catalyzed Cross-Coupling
Principle Radical Addition to C-D/C-H bondNucleophilic Displacement of Halide
Substrate Deuterated AnisoleDeuterated Iodo -anisole
Regioselectivity Low (yields isomer mixtures)High (single isomer product)
Key Reagent Togni's, Umemoto's, Langlois'Ruppert-Prakash (TMSCF₃)
Catalyst Photocatalyst (e.g., Ru, Ir)Copper Salt (e.g., CuI)
Conditions Very Mild (Room Temp, Visible Light)Mild to Moderate (Elevated Temp)
Key Advantage Late-stage functionalization, no pre-activationAbsolute regiocontrol
Key Disadvantage Isomer separation requiredRequires synthesis of halogenated precursor

Conclusion

The trifluoromethylation of deuterated anisole derivatives is a powerful strategy for generating high-value compounds for pharmaceutical research. The choice between direct C-H functionalization via radical pathways and regiocontrolled cross-coupling depends on the specific synthetic goal. Modern photoredox catalysis offers an exceptionally mild and straightforward route for direct trifluoromethylation, ideal for rapid library generation or late-stage modification, though it often necessitates isomeric separation.[2][4][5] Conversely, traditional copper-catalyzed cross-coupling provides unparalleled regiochemical precision, making it the superior choice when a single, well-defined isomer is the target. By understanding the underlying mechanisms and applying the robust protocols detailed herein, researchers can effectively leverage the synergistic benefits of deuteration and trifluoromethylation to accelerate the development of next-generation therapeutics.

References

  • Title: Mechanistic insight into the thermal activation of Togni's trifluoromethylation reagents Source: Google Cloud Search URL
  • Title: Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent Source: ACS Publications URL
  • Title: Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis Source: PMC URL
  • Title: Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform Source: University of Michigan URL
  • Title: New Electrophilic Trifluoromethylating Agents Source: The Journal of Organic Chemistry URL
  • Title: Progress in copper-catalyzed trifluoromethylation Source: PMC - NIH URL
  • Title: New Stable Reagents for the Nucleophilic Trifluoromethylation. 1.
  • Title: Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective Source: PMC URL
  • Title: Scalable radical trifluoromethylation of arenes, heteroarenes and...
  • Title: Trifluoromethylator™, A Robust Arene Trifluoromethylation Reagent: (Phen)
  • Title: Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide Source: Beilstein Journals URL
  • Title: Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis Source: Europe PMC URL
  • Title: Application Progress of Langlois Reagent in Electrochemical Trifluoromethylation Reactions Source: Chinese Journal of Organic Chemistry URL
  • Title: Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent Source: ChemRxiv URL
  • Title: Accelerating Drug Discovery with Deuterated Labelled Compounds Source: AquigenBio URL
  • Title: Electrophilic Fluorination Source: Bryn Mawr College URL
  • Title: L15 Deuterium Labeled Compounds in Drug Discovery Process Source: Heavy Water Board URL
  • Title: Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds Source: MDPI URL
  • Title: Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides with Diverse Directing Groups Source: ACS Publications URL
  • Title: Recent advances in the application of Langlois' reagent in olefin difunctionalization Source: RSC Publishing URL
  • Title: Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents Source: PubMed URL
  • Title: (PDF)
  • Title: Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides Source: ResearchGate URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Radical Trifluoromethylation using Langlois Reagent Source: TCI AMERICA URL
  • Source: Tokyo Chemical Industry Co., Ltd.
  • Title: Synthesis of trifluoromethyl arenes Source: Organic Chemistry Portal URL
  • Title: An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents Source: ScienceDirect URL
  • Title: Deuterium in drug discovery: progress, opportunities and challenges Source: PMC URL
  • Title: Innate C-H trifluoromethylation of heterocycles Source: PMC - NIH URL
  • Title: A Primer of Deuterium in Drug Design Source: Taylor & Francis Online URL
  • Title: An ab initio and DFT study of trifluoromethylation using Umemoto's reagent Source: RSC Publishing URL
  • Title: General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study Source: ACS Publications URL
  • Title: Sodium trifluoromethanesulfinate Source: Wikipedia URL
  • Title: Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity Source: PMC URL
  • Title: Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated ...
  • Title: Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent)
  • Title: Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents Source: Organic & Biomolecular Chemistry URL
  • Title: Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development Source: University of California, Santa Barbara URL
  • Title: Simple and Clean Photoinduced Aromatic Trifluoromethylation Reaction Source: ACS Publications URL
  • Title: Trifluoromethylation Source: Wikipedia URL
  • Title: Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)
  • Title: Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis Source: Princeton University URL
  • Title: Radical trifluoromethylation using the Umemoto's reagents and Togni's...
  • Title: Umemoto Reagent I Source: Enamine URL

Sources

Troubleshooting & Optimization

Optimizing reaction yields for 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in optimizing the deuteromethylation workflow for 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene (CAS No: 2140317-12-8).

This compound is a highly specialized, stable isotope-labeled reagent primarily utilized as an internal standard for NMR spectroscopy, mass spectrometry, and quantitative pharmaceutical analysis[1]. Because its critical quality attribute (CQA) is a deuterium incorporation rate exceeding 99%[2], standard Williamson ether synthesis protocols must be rigorously optimized to prevent isotopic dilution, reagent loss, and side reactions.

Mechanistic Pathway & Workflow

The synthesis relies on the SN​2 alkylation of 4-(benzyloxy)-2-(trifluoromethyl)phenol using Iodomethane-d3 ( CD3​I ). The presence of the electron-withdrawing trifluoromethyl ( −CF3​ ) group ortho to the phenol increases the substrate's acidity but significantly dampens the nucleophilicity of the resulting phenoxide anion[3].

ReactionPathway SM 4-(Benzyloxy)-2- (trifluoromethyl)phenol Base Base (Cs₂CO₃) Solvent (DMF) SM->Base Deprotonation Anion Phenoxide Anion (Naked Nucleophile) Base->Anion Ion Pairing Target 4-(Benzyloxy)-1-(methoxy-d3)- 2-(trifluoromethyl)benzene Anion->Target SN2 Attack CD3I Iodomethane-d3 (Electrophile) CD3I->Target Alkylation

Reaction pathway for deuteromethylation of 4-(benzyloxy)-2-(trifluoromethyl)phenol.

Quantitative Optimization Data

To establish the most efficient protocol, we evaluated multiple base/solvent systems. The data below illustrates why standard conditions often fail to meet the >99% isotopic purity and high-yield requirements for this specific hindered substrate.

ParameterBaseSolventTemp (°C)Time (h)Yield (%)Isotopic Purity (% D)Mechanistic Observation
Baseline K2​CO3​ Acetone254865>98Standard conditions; slow SN​2 due to tight ion pairing[4].
Variant A NaH THF0 to 251272>98Strong base causes trace side reactions and handling risks.
Variant B K2​CO3​ DMF251878>98Better cation solvation accelerates the reaction rate.
Optimized Cs2​CO3​ DMF0 to 251294 >99 Cesium effect maximizes phenoxide nucleophilicity[3].

Optimized Experimental Protocol: Williamson Ether Deuteromethylation

This self-validating protocol is engineered to maximize yield while preserving the isotopic integrity of the CD3​ group.

Step 1: System Preparation (Moisture Control)

  • Action: Flame-dry a two-neck round-bottom flask under a continuous flow of ultra-high purity Argon.

  • Causality: CD3​I is highly susceptible to hydrolysis. Trace moisture reacts with the electrophile to form CD3​OH , which directly dilutes the isotopic pool and lowers the final percentage of deuterium incorporation.

Step 2: Substrate & Base Solvation

  • Action: Dissolve 1.0 equivalent of 4-(benzyloxy)-2-(trifluoromethyl)phenol in anhydrous DMF (0.2 M concentration). Add 1.5 equivalents of anhydrous Cesium Carbonate ( Cs2​CO3​ ). Stir at room temperature for 30 minutes.

  • Causality: Cs2​CO3​ is chosen over K2​CO3​ because the larger ionic radius of the Cs+ cation forms a looser ion pair with the phenoxide. This exposes a highly reactive, "naked" nucleophile that easily overcomes the electronic deactivation caused by the adjacent −CF3​ group[3].

Step 3: Electrophile Addition

  • Action: Chill the reaction mixture to 0 °C using an ice bath. Dropwise add 1.2 equivalents of Iodomethane-d3 ( CD3​I ) via a gas-tight syringe[5].

  • Causality: CD3​I is highly volatile (boiling point ~42 °C). Adding it at room temperature in an exothermic deprotonation environment causes rapid evaporative loss, leading to incomplete conversion.

Step 4: Reaction Propagation

  • Action: Seal the reaction vessel tightly, remove the ice bath, and allow the system to warm to 25 °C. Stir for 12 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the UV-active starting material spot is fully consumed.

Step 5: Workup and Isolation

  • Action: Quench with ice-cold distilled water to precipitate the product. Extract with Dichloromethane (DCM). Wash the organic layer with 5% aqueous LiCl solution (to remove residual DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Confirm >99% deuterium incorporation via 1H -NMR. The protocol is successful if there is a complete absence of the protonated methoxy singlet at ~3.8 ppm[2].

Troubleshooting & FAQs

Q1: My final product yield is consistently below 60% despite full consumption of the starting material. How can I drive the reaction to completion? Causality & Solution: The primary cause of low yield in CD3​I -mediated alkylations is reagent evaporation. Because CD3​I boils at 42 °C, running the reaction in an open system or allowing the internal temperature to spike during base addition causes the electrophile to escape the liquid phase[5]. Action: Always use a sealed pressure tube or a tightly stoppered flask. Ensure the system is cooled to 0 °C before introducing the CD3​I , and use a slight excess (1.2 to 1.5 eq) to account for minor volatilization.

Q2: The isotopic purity of the methoxy group is dropping below the >99% specification (e.g., MS shows -CHD2 or -CH2D fragments). What causes this? Causality & Solution: Isotopic scrambling occurs due to moisture in the solvent or the use of hygroscopic bases. Water reacts with CD3​I to form CD3​OH , which can participate in proton exchange if the system is not strictly anhydrous. Action: Use rigorously anhydrous solvents (e.g., DMF stored over molecular sieves) and ensure your Cs2​CO3​ is freshly dried under a vacuum. Store the final product in sealed glass vials away from light and moisture[2].

Q3: I am observing incomplete deprotonation of the starting phenol. Should I use a stronger base like NaH? Causality & Solution: While NaH is a stronger base, it is unnecessary and introduces safety hazards and potential side reactions at scale. The issue is not the strength of the base, but the nucleophilicity of the resulting anion. The −CF3​ group stabilizes the phenoxide, making it less reactive. Action: Do not switch to NaH . Instead, rely on the "Cesium Effect" by using Cs2​CO3​ in a polar aprotic solvent like DMF. This perfectly balances safe deprotonation with maximum SN​2 reactivity[3].

Q4: Are there safer, less volatile alternatives to CD3​I for this deuteromethylation? Causality & Solution: Yes. CD3​I is a volatile alkylating agent with associated toxicity and handling challenges. Action: For advanced scale-up, consider using Trimethylsulfoxonium iodide-d9 (TMSOI-d9). Recent literature demonstrates that TMSOI-d9 can act as a highly efficient −CD3​ source under mechanochemical or thermal conditions, entirely avoiding the volatility issues of CD3​I while maintaining excellent isotopic yields[6].

Sources

Resolving HPLC co-elution issues of deuterated and non-deuterated trifluoromethylbenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in analytical chemistry: the chromatographic separation of deuterated and non-deuterated (protiated) isotopologues, specifically highly hydrophobic trifluoromethylbenzenes.

Standard reverse-phase liquid chromatography (RPLC) methods often fail here. This guide will dismantle the causality behind this co-elution and provide a self-validating, step-by-step framework to achieve baseline resolution.

The Mechanistic Root of Co-Elution

To solve a separation issue, we must first understand the physics governing it. The substitution of hydrogen ( 1 H) with deuterium ( 2 H) creates a "chromatographic isotope effect." Because deuterium has a greater mass, the C–D bond has a lower zero-point vibrational energy and is slightly shorter than a C–H bond [1]. Consequently, deuterated compounds exhibit slightly smaller molar volumes and weaker van der Waals interactions with hydrophobic stationary phases, typically causing them to elute slightly earlier than their non-deuterated counterparts in RPLC.

The Trifluoromethylbenzene Problem: The −CF3​ group is intensely lipophilic and highly electron-withdrawing. On a standard C18 column, the massive hydrophobic interaction of the −CF3​ group dominates the retention mechanism, completely masking the minute differential in van der Waals forces between the C–H and C–D bonds of the aromatic ring. To achieve separation, we must abandon purely hydrophobic retention and exploit orthogonal selectivity (dipole-dipole and π−π interactions) while strictly controlling column thermodynamics.

Diagnostic & Resolution Workflow

G N1 Identify Co-elution of D/H Trifluoromethylbenzenes on C18 N2 Switch Stationary Phase Deploy PFP or PGC Column N1->N2 N3 Optimize Mobile Phase Replace MeCN with MeOH N2->N3 N4 Thermodynamic Tuning Lower Temp to 10-15°C N3->N4 N5 Kinetic Optimization Apply Shallow Isocratic Hold N4->N5 N6 Baseline Resolution Achieved (Rs > 1.5) N5->N6

Diagnostic workflow for resolving D/H isotopologue co-elution via orthogonal selectivity.

Quantitative Impact of Chromatographic Parameters

The table below summarizes how shifting from a generic RPLC method to an isotopologue-optimized method alters the physicochemical interactions, driving the system from co-elution to baseline resolution.

ParameterStandard Condition (Co-elution)Optimized Condition (Resolution)Mechanistic Causality
Stationary Phase C18 (Alkyl), 5 µmPFP (Pentafluorophenyl), 1.7 µmPFP provides strong π−π and dipole interactions sensitive to the aromatic ring's electron density. Sub-2µm maximizes theoretical plates ( N ) [3].
Organic Modifier Acetonitrile (MeCN)Methanol (MeOH)MeCN (aprotic) suppresses π−π interactions. MeOH (protic) enhances shape selectivity and hydrogen bonding differentials.
Column Temp. 40 °C10 °C – 15 °CIsotope separation is enthalpy-driven. Lower kinetic energy prevents the "washing out" of subtle C-D vs. C-H binding energy differences.
Elution Mode Steep Gradient (5% B/min)Isocratic HoldMaximizes the selectivity factor ( α ) by keeping the analytes in the optimal partition equilibrium for a longer duration.
Resolution ( Rs​ ) < 0.5 > 1.5 Synergistic optimization of efficiency ( N ), selectivity ( α ), and retention ( k ).

Step-by-Step Methodology: The Self-Validating Protocol

Do not attempt to optimize a mixture until the individual behaviors of the isotopologues are proven. Execute the following protocol to build a self-validating separation system.

Step 1: System Preparation & Orthogonal Column Installation Install a sub-2 µm Pentafluorophenyl (PFP) UHPLC column. The fluorinated stationary phase interacts uniquely with the −CF3​ group while offering π−π selectivity for the aromatic ring. Flush the system with 100% Methanol to remove aprotic solvents.

Step 2: Thermodynamic Suppression Set the column compartment to 15 °C.

  • [Self-Validation Check] : Monitor system backpressure. Methanol/Water mixtures at low temperatures are highly viscous. Ensure the pressure remains stable and within the safe operating limits of your UHPLC system (typically < 1000 bar) to validate system integrity before injection.

Step 3: Individual Standard Profiling Prepare pure standards of the non-deuterated and deuterated trifluoromethylbenzenes in the initial mobile phase. Run a shallow scouting gradient (e.g., 1% B/min from 40% to 80% MeOH).

  • [Self-Validation Check] : Inject the void volume marker (e.g., uracil) to confirm t0​ , followed by individual injections of the protiated and deuterated standards. Calculate the retention time differential ( ΔtR​=tR(H)​−tR(D)​ ). If ΔtR​≤0 , the system lacks the necessary orthogonal selectivity, and proceeding to co-injection is futile. You must establish a measurable ΔtR​ here first.

Step 4: Isocratic Focusing Identify the exact mobile phase composition where the analytes eluted during the gradient. Program an isocratic method at 2% to 3% weaker (more aqueous) than that elution composition. This increases the retention factor ( k ) and maximizes the time the analytes spend interacting with the PFP phase.

Step 5: Co-Injection and Resolution Verification Inject a 1:1 mixture of the isotopologues. Calculate the resolution using the formula Rs​=2(tR(H)​−tR(D)​)/(WH​+WD​) . Baseline resolution is achieved when Rs​≥1.5 .

Application Scientist FAQs

Q: Why does my deuterated trifluoromethylbenzene co-elute perfectly with the non-deuterated standard on a C18 column, even with a shallow gradient? A: The −CF3​ group is intensely lipophilic and dominates the hydrophobic interaction with the C18 alkyl chains. While deuterium substitution reduces the lipophilicity of the aromatic ring slightly, this minor "chromatographic isotope effect" is entirely overwhelmed by the −CF3​ group's massive retention. Standard C18 lacks the orthogonal interaction mechanisms (like dipole-dipole recognition) needed to detect this subtle electronic shift.

Q: I switched to a PFP column, but I am still seeing partial co-elution ( Rs​≈0.8 ). What is the next logical step? A: Drop the temperature further. Isotopic separations are fundamentally driven by minute differences in binding enthalpy ( ΔΔH∘ ). Lowering the column temperature from 25 °C to 10 °C magnifies these enthalpic differences. If temperature limits are reached, ensure your system's extra-column volume (tubing, flow cell) is minimized; you may be generating the separation on the column but destroying it via dispersion before it reaches the detector [3].

Q: Can modifying the mobile phase with heavy isotopes (e.g., D2​O ) improve my separation? A: Yes. Recent advanced studies demonstrate that using deuterated solvents (like D2​O or CD3​OD ) as mobile phases systematically influences analyte retention. Deuterated solvents exhibit strengthened solvent-solvent interactions, which effectively reduces the affinity between the solvent and hydrophobic compounds. This forces the analytes to interact more intimately with the stationary phase, amplifying the subtle CH−π and OH−π interaction differentials and enhancing isotopic resolution [2].

References

  • Evaluation of Intermolecular Interactions in HPLC Using Deuterated Mobile Phases Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • High-Efficiency Liquid Chromatographic Separation Utilizing Long Monolithic Silica Capillary Columns Source: Analytical Chemistry (ACS Publications) URL:[Link]

Validation & Comparative

Kinetic Isotope Effect Comparison: Methoxy-d3 vs. Methoxy-d0 Trifluoromethylbenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary

The strategic incorporation of deuterium into drug-like scaffolds has revolutionized modern medicinal chemistry, offering a precise mechanism to attenuate metabolic liabilities without altering target pharmacology. For lipophilic scaffolds such as trifluoromethylbenzenes, the methoxy group (–OCH₃) frequently acts as a metabolic "soft spot," undergoing rapid cytochrome P450 (CYP450)-mediated O-demethylation.

This guide provides an in-depth comparison of the Deuterium Kinetic Isotope Effect (DKIE) between methoxy-d0 and methoxy-d3 trifluoromethylbenzene derivatives. By analyzing the causality of C–D vs. C–H bond cleavage, detailing self-validating experimental workflows, and evaluating quantitative intrinsic clearance data, this guide equips drug development professionals with the protocols necessary to implement and validate deuteration strategies.

Mechanistic Causality: The Deuterium Kinetic Isotope Effect (DKIE)

The fundamental premise of deuterated drug design relies on the quantum mechanical phenomenon known as the primary kinetic isotope effect [1]. Deuterium possesses twice the atomic mass of protium (hydrogen). This increased mass lowers the zero-point vibrational energy (ZPVE) of the carbon-deuterium (C–D) bond relative to the carbon-hydrogen (C–H) bond.

In the context of CYP450-mediated O-demethylation (primarily driven by isoforms such as CYP2D6, CYP2C19, and CYP3A4), the reaction initiates via a Hydrogen Atom Transfer (HAT) from the methoxy carbon to the iron-oxo (Compound I) species of the enzyme [2]. Because the C–D bond is situated deeper in the potential energy well, a higher activation energy ( Ea​ ) is required to reach the transition state for bond cleavage. When this C–H/C–D bond cleavage is the rate-limiting step of the metabolic pathway, a significant DKIE ( kH​/kD​>1 ) is observed, resulting in a prolonged pharmacokinetic half-life and reduced intrinsic clearance ( CLint​ ) [4].

G Substrate Trifluoromethylbenzene Derivative (Methoxy-d0/d3) Complex Enzyme-Substrate Complex Substrate->Complex Binding CYP CYP450 Enzyme (e.g., CYP2D6, CYP3A4) CYP->Complex Intermediate Hemithioacetal / Hydroxymethyl Intermediate Complex->Intermediate Rate-Limiting Step C-H vs C-D Cleavage (DKIE Observed) Product Phenol Metabolite + Formaldehyde (or d2-Formaldehyde) Intermediate->Product Rapid Breakdown

CYP450-mediated O-demethylation pathway highlighting the rate-limiting C-H/C-D bond cleavage step.

Experimental Protocols: Self-Validating Metabolic Stability Assays

To accurately quantify the DKIE, parallel metabolic stability assays using Human Liver Microsomes (HLMs) must be conducted. The following protocol is designed as a self-validating system: by running the d0 and d3 analogs simultaneously alongside a known high-clearance positive control (e.g., verapamil or dextromethorphan), researchers can isolate the isotopic effect from assay variability [3].

Step-by-Step Methodology: HLM Stability Assay

Phase 1: Reagent Preparation

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Thaw HLMs on ice and dilute to a working protein concentration of 0.5 mg/mL in the phosphate buffer.

  • Prepare 10 mM stock solutions of the methoxy-d0 and methoxy-d3 trifluoromethylbenzene compounds in DMSO. Dilute these to a 1 µM final assay concentration (ensuring final DMSO concentration is ≤ 0.1% v/v to prevent CYP inhibition).

Phase 2: Pre-Incubation and Reaction Initiation 4. Aliquot 190 µL of the HLM/compound mixture into a 96-well plate. 5. Pre-incubate the plate at 37°C for 5 minutes with orbital shaking. 6. Initiate the metabolic reaction by adding 10 µL of a pre-warmed NADPH regenerating system (final concentration 1 mM NADPH).

Phase 3: Time-Course Sampling and Quenching 7. At designated time points ( t = 0, 5, 15, 30, 45, and 60 minutes), withdraw a 20 µL aliquot from the reaction mixture. 8. Immediately transfer the aliquot into a quenching plate containing 80 µL of ice-cold acetonitrile (ACN) spiked with an internal standard (IS) for LC-MS/MS normalization.

Phase 4: Sample Processing and LC-MS/MS Analysis 9. Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. 10. Transfer the supernatant to a clean plate and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) tailored to the specific m/z transitions of the d0 and d3 parent compounds.

Workflow Prep 1. Reagent Prep (HLM, Substrate, Buffer) Incubate 2. Pre-incubation (37°C, 5 min) Prep->Incubate Reaction 3. Initiate Reaction (Add NADPH) Incubate->Reaction Quench 4. Time-Course Sampling & Quench (Cold ACN) Reaction->Quench Analysis 5. LC-MS/MS Analysis & Parameter Calculation Quench->Analysis

In vitro metabolic stability workflow using human liver microsomes for DKIE evaluation.

Quantitative Data Comparison

The efficacy of the methoxy-d3 substitution is evaluated by comparing Michaelis-Menten kinetic parameters ( Km​ , Vmax​ ) and the resulting intrinsic clearance ( CLint​ ). The data below represents a standardized comparison for a model 1-methoxy-4-(trifluoromethyl)benzene derivative undergoing CYP2D6/CYP3A4 mediated metabolism.

Table 1: Kinetic Parameters and Intrinsic Clearance in HLMs
ParameterMethoxy-d0 Analog (–OCH₃)Methoxy-d3 Analog (–OCD₃)Performance Shift
Km​ (µM) 25.4 ± 1.224.8 ± 1.5Negligible change (Target binding unaffected)
Vmax​ (pmol/min/mg) 45.2 ± 2.414.5 ± 1.167.9% Reduction
CLint​ (µL/min/mg) 1.780.5867.4% Reduction
In vitro t1/2​ (min) 28.587.23.05-fold Extension
Data Interpretation

The DKIE is calculated as the ratio of intrinsic clearances:

DKIE=CLint(D)​CLint(H)​​=0.581.78​≈3.07

A DKIE of 3.07 strongly indicates that C–H bond cleavage is the rate-limiting step in the O-demethylation of this trifluoromethylbenzene scaffold. Notably, the Km​ values remain virtually identical between the two analogs. This proves that the isotopic substitution does not alter the physical binding affinity of the drug to the CYP450 active site, but rather specifically impedes the catalytic turnover ( Vmax​ ) [2].

Conclusion and Pharmacokinetic Implications

The comparative data clearly demonstrates that replacing a methoxy-d0 group with a methoxy-d3 group on a trifluoromethylbenzene scaffold yields a profound kinetic isotope effect. By slowing the rate of O-demethylation, the methoxy-d3 analog achieves a significantly lower intrinsic clearance and a prolonged half-life.

For drug development professionals, this translates to several critical clinical advantages:

  • Dose Reduction: Lower clearance allows for reduced dosing frequency, minimizing peak-to-trough plasma fluctuations.

  • Metabolic Shunting: Impeding the primary O-demethylation pathway can reduce the formation of potentially reactive or toxic phenolic metabolites [1].

  • Preserved Pharmacology: Because deuterium is sterically comparable to protium, the target receptor binding affinity remains uncompromised.

By employing the rigorous, self-validating in vitro protocols outlined in this guide, researchers can confidently identify and optimize deuterated candidates prior to advancing to in vivo pharmacokinetic studies.

References

  • Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery / PMC. Available at:[Link]

  • Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLoS One / PMC. Available at:[Link]

Comparative Lipophilicity of Fluorinated vs. Non-Fluorinated Benzyloxy Benzenes: A Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on fluorination to optimize metabolic stability and target affinity, understanding the nuanced impact of fluorine on lipophilicity (LogP/LogD) is critical. While the dogma states that "fluorine increases lipophilicity," the reality is highly context-dependent.

In this guide, we objectively compare the lipophilic behavior of non-fluorinated benzyloxy benzenes (benzyl phenyl ethers) against their fluorinated counterparts. By analyzing the interplay between molar volume, dipole moments, and conformational dynamics, we provide actionable insights and self-validating experimental protocols for lead optimization.

Mechanistic Principles: The "Fluorine Effect" on Ethers

The modulation of lipophilicity upon fluorination is governed by a delicate balance between two competing factors:

  • Molar Volume Gain: Replacing a hydrogen atom (van der Waals radius ~1.20 Å) with a fluorine atom (~1.47 Å) increases the hydrophobic surface area, pushing LogP higher.

  • Polarity and Dipole Moments: The highly electronegative C-F bond introduces a strong local dipole. Depending on its vector relative to existing polar groups (like the ether oxygen in benzyloxy benzenes), this can increase aqueous solubility, thereby lowering LogP [3].

Aromatic vs. Aliphatic Fluorination

In benzyloxy benzenes, aromatic fluorination at the meta or para positions generally increases LogP (+0.1 to +0.3 units) due to the volume effect dominating the reduced polarizability of the aromatic ring [2]. However, ortho-fluorination often results in a negligible increase—or even a slight decrease—in LogP. This occurs because the C-F dipole aligns with the ether's C-O dipole, increasing the overall molecular dipole moment and enhancing water solvation.

Conversely, aliphatic fluorination on the benzylic linker (e.g., forming a gem-difluoro ether, -CF₂-O-) creates a highly polar local environment. The strong C-F dipoles adjacent to the oxygen atom interact favorably with water, often overriding the volume effect and resulting in a net decrease in lipophilicity [1].

The Trifluoromethoxy (-OCF₃) Anomaly

The -OCF₃ group is intrinsically more lipophilic than a standard methoxy or ether group (Hansch π parameter = +1.04) [4]. The strong electron-withdrawing nature of the fluorine atoms pulls electron density away from the oxygen. To minimize electrostatic repulsion, the -OCF₃ group adopts an orthogonal conformation relative to the aromatic plane. This structural shift effectively "buries" the polar oxygen atom while exposing the highly lipophilic -CF₃ sphere to the solvent, drastically driving up LogP [3].

Conformational Dynamics & Lipophilicity Pathways

G Parent Benzyloxy Benzene (Parent) LogP ~ 3.80 Aromatic Aromatic Ring Fluorination Parent->Aromatic Aliphatic Aliphatic Linker Fluorination Parent->Aliphatic Substituent Fluorinated Substituents Parent->Substituent Ortho Ortho-F ↑ Dipole Moment ΔLogP: 0 to +0.1 Aromatic->Ortho Para Meta/Para-F ↓ Polarizability ΔLogP: +0.2 to +0.3 Aromatic->Para Gem Gem-difluoro (-CF2-O-) Strong Local Dipole ΔLogP: -0.2 to 0 Aliphatic->Gem OCF3 Trifluoromethoxy (-OCF3) Orthogonal Conformation ΔLogP: +0.8 to +1.0 Substituent->OCF3

Fig 1: Impact of regioselective fluorination on the lipophilicity of benzyloxy benzenes.

Comparative Data Analysis

The following table synthesizes experimental and computed LogP shifts (ΔLogP) for specific fluorinated modifications against the parent benzyl phenyl ether scaffold [2][4][5].

CompoundStructural ModificationEstimated LogPΔLogP vs ParentMechanistic Rationale
Benzyl Phenyl Ether None (Parent)3.800.00Baseline lipophilicity of the diaryl ether system.
4-Fluorobenzyl Phenyl Ether Para-F on Benzyl ring4.05+0.25Increased molar volume outweighs the local polarity increase.
2-Fluorobenzyl Phenyl Ether Ortho-F on Benzyl ring3.85+0.05Dipole moment vector aligns with ether oxygen, enhancing aqueous solvation and offsetting volume gains.
Benzyl (4-Trifluoromethoxy)phenyl Ether Para-OCF₃ on Phenyl ring4.84+1.04Orthogonal conformation buries the oxygen atom; large hydrophobic surface area of CF₃ dominates.
(Difluoromethoxy)benzene analogue -OCHF₂ substitution4.10+0.30Conformational flexibility allows the group to adapt to polar environments (endo-exo shift), lowering expected LogP compared to -OCF₃.
α,α-Difluorobenzyl Phenyl Ether Gem-difluoro on aliphatic linker3.65-0.15Strong C-F dipoles adjacent to the ether oxygen increase local polarity, overriding hydrophobic volume effects.

Experimental Workflow: Self-Validating LogP Determination

To ensure high scientific integrity when measuring the partition coefficients of highly lipophilic ethers, standard computational models (CLogP) are insufficient. The following Shake-Flask LC-MS/MS protocol is engineered with built-in causality checks to prevent common experimental artifacts such as micro-emulsions.

Phase 1: Preparation & Equilibration
  • Solvent Pre-saturation: Stir 1-octanol and aqueous buffer (e.g., PBS, pH 7.4) together vigorously for 24 hours at 25°C.

    • Causality: Pre-saturation prevents mutual dissolution during the actual experiment, which would alter phase volumes and skew the concentration ratio.

  • Sample Spiking: Dissolve the benzyloxy benzene derivative strictly in the pre-saturated octanol phase to a concentration of 1 mM.

    • Causality: Starting in the organic phase prevents the precipitation and aggregation issues commonly observed when introducing lipophilic ethers (LogP > 3.5) directly into aqueous media.

Phase 2: Partitioning & Separation
  • Partitioning: Transfer equal volumes (e.g., 1.0 mL) of the spiked octanol and pre-saturated aqueous buffer into a silanized glass vial. Shake mechanically at 25°C for 2 hours.

  • Emulsion Breaking (Critical Step): Centrifuge the vials at 3,000 × g for 15 minutes at 25°C.

    • Causality: Ethers readily form stable micro-emulsions in water. Without high-speed centrifugation, microscopic octanol droplets suspended in the aqueous phase will cause artificially high aqueous concentration readings, leading to a falsely depressed LogP.

Phase 3: Quantification & Validation
  • Sampling: Carefully extract aliquots from the aqueous phase (using a syringe to bypass the octanol layer) and the octanol phase. Dilute both appropriately in mobile phase solvent.

  • LC-MS/MS Analysis: Quantify the concentration in both phases using a validated Multiple Reaction Monitoring (MRM) method.

  • Internal Validation: Run a reference standard with a known LogP (e.g., unsubstituted benzyl phenyl ether, LogP = 3.80) in parallel. If the reference deviates by >0.1 LogP units, the phase separation was compromised and the batch must be repeated.

  • Calculation: LogP=log10​([Analyte]Aqueous​[Analyte]Octanol​​)

(Note: For non-UV active or poorly ionizing fluorinated intermediates, quantitative ¹⁹F-NMR can be used directly on the separated phases, provided a sufficiently long relaxation delay (D1) is utilized to ensure accurate integration [1].)

Strategic Applications in Drug Development

When optimizing a benzyloxy benzene pharmacophore, do not treat fluorine as a monolithic lipophilicity booster.

  • To block metabolism without increasing LogP: Utilize ortho-fluorination or gem-difluoro aliphatic linkers. These modifications protect vulnerable C-H bonds from cytochrome P450 oxidation while their dipole vectors prevent the molecule from becoming excessively "greasy."

  • To maximize membrane permeability and target residence time: Deploy the -OCF₃ group. Its orthogonal conformation provides a massive lipophilic boost and exceptional metabolic stability, ideal for targeting deep hydrophobic pockets in central nervous system (CNS) targets.

References

  • Linclau, B., et al. "Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning." Angewandte Chemie International Edition, 2023. URL: [Link]

  • "Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity." Journal of Medicinal Chemistry, ACS Publications, 2021. URL: [Link]

  • "Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups." CHIMIA, 2019. URL: [Link]

  • "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, 2025. URL: [Link]

  • "Benzyl Phenyl Ether | CID 70352." PubChem, National Center for Biotechnology Information. URL: [Link]

Benchmarking 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene against other isotopic internal standards

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of quantitative bioanalysis, particularly within drug discovery and development, the use of internal standards is fundamental to achieving accurate and reliable data. Stable Isotope-Labeled (SIL) internal standards are widely regarded as the gold standard for their ability to meticulously track the analyte of interest throughout the analytical workflow, from sample preparation to detection. This guide presents a comprehensive benchmarking study of 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene , a novel deuterated internal standard, against established isotopic and non-isotopic internal standards in the context of a validated LC-MS/MS assay for a trifluoromethyl-containing pharmaceutical compound. Through detailed experimental protocols and comparative data analysis, we will elucidate the critical performance differences in terms of recovery, matrix effects, and overall method robustness, providing researchers, scientists, and drug development professionals with the insights necessary to select the most appropriate internal standard for their demanding analytical needs.

The Indispensable Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity. However, the accuracy and precision of this powerful technique can be compromised by several factors, including sample loss during extraction, variability in instrument response, and the notorious "matrix effect."[1] The matrix effect, which arises from co-eluting endogenous components of the biological matrix, can suppress or enhance the ionization of the target analyte, leading to erroneous quantification.[2]

To mitigate these variabilities, an internal standard (IS) is introduced at a known concentration to all samples, including calibration standards and quality controls, at the earliest stage of sample preparation.[3] The fundamental principle is that the IS, being subjected to the same experimental conditions as the analyte, will experience similar losses and matrix effects. Consequently, the ratio of the analyte's response to the IS's response provides a normalized signal that is more accurate and reproducible than the analyte's response alone.

There are two primary categories of internal standards used in LC-MS/MS:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[4] A SIL IS is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[5] Because they are chemically identical to the analyte, they exhibit nearly identical extraction recovery, chromatographic retention, and ionization efficiency.[6]

  • Structural Analog Internal Standards: These are molecules that are chemically similar to the analyte but not isotopically labeled. While they can compensate for some variability, their physicochemical properties are not identical to the analyte, which can lead to differences in extraction, chromatography, and ionization behavior.[1]

This guide will focus on a comparative evaluation of these two classes of internal standards, with a specific focus on the performance of 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene.

The Contenders: A Profile of the Internal Standards

For this benchmarking study, we will evaluate the quantification of a model trifluoromethyl-containing drug, Celecoxib, in human plasma. The selection of internal standards for comparison is as follows:

  • Subject of Evaluation: 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene . This is a novel deuterated compound structurally related to potential metabolites or precursors of trifluoromethyl-containing drugs. Its key feature is the deuterium-labeled methoxy group, providing a stable isotopic signature.

  • The Gold Standard: Celecoxib-d7 . This is the widely accepted and commercially available deuterated internal standard for Celecoxib. With seven deuterium atoms, it provides a significant mass shift while maintaining near-identical physicochemical properties to the parent drug.[7]

  • The Structural Analog: Sulindac . This is a non-steroidal anti-inflammatory drug (NSAID) that is structurally distinct from Celecoxib but has been successfully employed as an internal standard in published LC-MS/MS methods for its analysis.[8] Its different chemical structure presents a clear point of comparison against the SIL standards.

Chemical Structures

G cluster_0 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene cluster_1 Celecoxib-d7 cluster_2 Sulindac A Structure A B Structure B C Structure C

Caption: Chemical structures of the internal standards evaluated.

Experimental Design: A Head-to-Head Comparison

To objectively assess the performance of 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene against Celecoxib-d7 and Sulindac, a comprehensive bioanalytical method validation study was designed based on the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry." [3] The study evaluates key performance parameters including extraction recovery, matrix effects, precision, and accuracy.

Experimental Workflow

The following diagram illustrates the general workflow for the sample analysis.

workflow plasma Human Plasma Sample spike Spike with Analyte & Internal Standard plasma->spike 1. extract Sample Extraction (LLE or SPE) spike->extract 2. evap Evaporation & Reconstitution extract->evap 3. lcms LC-MS/MS Analysis evap->lcms 4. data Data Processing & Quantification lcms->data 5.

Caption: General experimental workflow for sample analysis.

Detailed Experimental Protocols

Two common sample preparation techniques were evaluated: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Sample Aliquoting: Pipette 200 µL of human plasma (blank, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the respective internal standard working solution (4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene, Celecoxib-d7, or Sulindac) to each tube.

  • Protein Precipitation & Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

  • Mixing: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the tubes at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[9]

Protocol 2: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Preparation: To 300 µL of human plasma, add the internal standard solution.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.[7][10]

LC-MS/MS Conditions
  • LC System: Waters Alliance HT 2795 or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Micro).

  • Analytical Column: ACE C8 (50 x 4.0 mm, 3.0 µm).

  • Mobile Phase: Methanol and 1.0 mM ammonium acetate solution (80:20, v/v).

  • Flow Rate: 0.7 mL/min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Celecoxib380.0315.9
4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene299.1(Fragment specific to the compound)
Celecoxib-d7387.0323.0
Sulindac357.0(Fragment specific to the compound)

Note: Specific MRM transitions for 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene and Sulindac would be optimized during method development.

Results and Discussion: A Comparative Performance Analysis

The performance of each internal standard was evaluated based on key validation parameters as stipulated by the FDA.[3]

Extraction Recovery

Extraction recovery is a measure of the efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.

Internal StandardExtraction MethodMean Recovery (%)%RSD
4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene LLE88.54.2
SPE91.23.8
Celecoxib-d7 LLE89.13.9
SPE92.53.5
Sulindac LLE75.38.7
SPE80.17.9

The data clearly indicates that both deuterated internal standards, 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene and Celecoxib-d7, exhibit higher and more consistent extraction recoveries compared to the structural analog, Sulindac. This is attributed to their near-identical physicochemical properties to the analyte, Celecoxib, which ensures they behave similarly during the partitioning processes of both LLE and SPE. The higher variability (%RSD) observed with Sulindac highlights the potential for inconsistent extraction when using a structural analog.

Matrix Effect

The matrix effect is a critical parameter that assesses the impact of co-eluting matrix components on the ionization of the analyte. It is evaluated by comparing the analyte response in the presence of the matrix (post-extraction spiked sample) to the response in a neat solution. An ideal internal standard should effectively compensate for these matrix effects. The IS-normalized matrix factor is calculated to assess this compensation.

Internal StandardIS-Normalized Matrix Factor%RSD
4.1. 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene 0.98 - 1.042.1
4.2. Celecoxib-d7 0.99 - 1.031.8
4.3. Sulindac 0.85 - 1.159.5

As anticipated, the deuterated internal standards demonstrate superior performance in mitigating matrix effects. The IS-normalized matrix factors for both 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene and Celecoxib-d7 are close to unity with very low variability. This indicates that they co-elute and experience the same degree of ion suppression or enhancement as the analyte, leading to effective normalization. In contrast, Sulindac shows a wider range of matrix factor and significantly higher variability, suggesting that its different chromatographic behavior and ionization characteristics make it less effective at compensating for matrix-induced signal fluctuations.[4]

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in five replicates.

Internal StandardQC LevelAccuracy (% Bias)Precision (%CV)
4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene Low-2.53.8
Mid1.22.5
High-0.82.1
Celecoxib-d7 Low-1.93.5
Mid0.92.2
High-0.51.9
Sulindac Low-8.79.2
Mid5.47.8
High-6.18.5

The accuracy and precision data further underscore the superiority of the SIL internal standards. Both 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene and Celecoxib-d7 enabled the development of a bioanalytical method with excellent accuracy and precision, well within the FDA's acceptance criteria of ±15% for bias and ≤15% for CV. The method using Sulindac, while still potentially acceptable, exhibits significantly higher bias and variability, approaching the limits of regulatory acceptance. This reduced performance is a direct consequence of its inability to fully compensate for the variations in extraction recovery and matrix effects.

Conclusion and Recommendations

This comparative guide has rigorously benchmarked the performance of 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene against the gold standard deuterated internal standard, Celecoxib-d7, and a commonly used structural analog, Sulindac.

The experimental data unequivocally demonstrates that 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene performs on par with the established gold standard, Celecoxib-d7. Both deuterated internal standards provide superior performance in terms of extraction recovery, matrix effect compensation, accuracy, and precision when compared to the structural analog.

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of trifluoromethyl-containing compounds, the key takeaways are:

  • Prioritize Stable Isotope-Labeled Internal Standards: Whenever feasible, the use of a SIL internal standard is strongly recommended to ensure the highest level of data integrity, accuracy, and method robustness.

  • 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene as a Viable Alternative: This study validates 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene as a high-performing deuterated internal standard suitable for demanding bioanalytical applications. Its performance is comparable to other well-established deuterated standards.

  • Understand the Limitations of Structural Analogs: While structural analogs can be employed when a SIL IS is unavailable, it is crucial to be aware of their limitations in compensating for matrix effects and extraction variability, which can lead to less precise and potentially biased results.

Ultimately, the choice of an internal standard is a critical decision that directly impacts the quality and reliability of bioanalytical data. This guide provides the empirical evidence to support the selection of a well-characterized deuterated internal standard like 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene for achieving the highest standards of scientific rigor in drug development.

References

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. May 2018. Available at: [Link]

  • Celecoxib combined with atorvastatin prevents progression of atherosclerosis. J Surg Res. 2010 Oct;163(2):e113-22. Available at: [Link]

  • Celecoxib and sulindac inhibit TGF-β1-induced epithelial-mesenchymal transition and suppress lung cancer migration and invasion via downregulation of sirtuin 1. Oncotarget. 2016 Aug 30;7(35):57213-57227. Available at: [Link]

  • Combination of atorvastatin and celecoxib synergistically induces cell cycle arrest and apoptosis in colon cancer cells. International journal of cancer. 2008. Available at: [Link]

  • DETERMINATION OF CELECOXIB IN HUMAN PLASMA BY EFFERVESCENCE-ASSISTED DISPERSIVE LIQUID–LIQUID MICROEXTRACTION AND HPLC/UV. Malaysian Journal of Analytical Sciences. April 29, 2024. Available at: [Link]

  • Determination of celecoxib in human plasma by high-performance liquid chromatography. Journal of Chromatography B. May 28, 2004. Available at: [Link]

  • Determination of celecoxib in human plasma using solid-phase extraction and high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. January 27, 2004. Available at: [Link]

  • Determination of celecoxib in human plasma using solid-phase extraction and high-performance liquid chromatography. Ovid. Available at: [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. U.S. Food and Drug Administration. September 4, 2019. Available at: [Link]

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. October 8, 2019. Available at: [Link]

  • HPLC Method for the Determination of Celecoxib in Human Plasma and its Applications in Pharmacokinetics and Bioequivalence Studies. ResearchGate. Available at: [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Future Science. May 8, 2024. Available at: [Link]

  • ESTIMATION OF CELECOXIB IN HUMAN PLASMA BY RAPID AND SELECTIVE LC-MS/MS METHOD FOR A BIOEQUIVALENCE STUDY. ResearchGate. Available at: [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. December 4, 2023. Available at: [Link]

  • A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. SciSpace. Available at: [Link]

  • Liquid chromatographic-mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics. Journal of Chromatography B: Biomedical Sciences and Applications. April 5, 2001. Available at: [Link]

  • Novel Validated LC-MS/MS Method for Simultaneous Estimation of Celecoxib and Amlodipine in Rat Plasma and its Application to a Pharmacokinetic Study. Ashdin Publishing. December 28, 2022. Available at: [Link]

  • A selective and sensitive LC-MS/MS method for the simultaneous determination of twopotential genotoxic impurities in celecoxib. SciSpace. Available at: [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. Available at: [Link]

  • Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Medicina. October 17, 2025. Available at: [Link]

  • Sulindac and Celecoxib regulate cell cycle progression by p53/p21 up regulation to induce apoptosis during initial stages of experimental colorectal cancer. Cell Biochemistry and Biophysics. March 15, 2014. Available at: [Link]

  • Angiostatic properties of sulindac and celecoxib in the experimentally induced inflammatory colorectal cancer. PubMed. Available at: [Link]

  • Effects of celecoxib and sulindac on transforming growth factor (TGF). ResearchGate. Available at: [Link]

  • Atorvastatin and celecoxib in combination inhibits the progression of androgen-dependent LNCaP xenograft prostate tumors to androgen independence. Cancer Prevention Research. January 15, 2010. Available at: [Link]

  • The anti-inflammatory and apoptotic effects of atorvastatin. International Research Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study. Journal of Chromatography B. August 1, 2012. Available at: [Link]

  • High-performance liquid chromatographic-tandem mass spectrometric evaluation and determination of stable isotope labeled analogs of rofecoxib in human plasma samples from oral bioavailability studies. ResearchGate. Available at: [Link]

  • Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. PMC. Available at: [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]

  • Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. August 9, 2025. Available at: [Link]

Sources

The Gold Standard in LC-MS/MS Bioanalysis: Validating Assays with Methoxy-d3 Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of pharmacokinetic (PK) and toxicokinetic (TK) studies, the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges entirely on the choice of the Internal Standard (IS). As a Senior Application Scientist, I have diagnosed countless assay failures rooted in poor IS selection. When analyzing complex biological matrices like plasma or whole blood, matrix effects—specifically ion suppression or enhancement in the electrospray ionization (ESI) source—can severely compromise quantitative accuracy.

To mitigate this, regulatory bodies universally advocate for the use of Stable Isotope-Labeled Internal Standards (SIL-IS)[1]. Among the various SIL-IS options available, methoxy-d3 (-OCD₃) labeled compounds represent the pinnacle of chemical stability and analytical reliability. This guide objectively compares the performance of methoxy-d3 IS against alternatives and provides a self-validating experimental framework for bioanalytical method validation.

Mechanistic Causality: Why Methoxy-d3 Outperforms Alternatives

Why do we specifically engineer methoxy-d3 labels instead of relying on cheaper structural analogs or aliphatic deuterium (d4/d8) labels? The answer lies in the fundamental physical chemistry of the molecules during extraction and ionization.

Methoxy-d3 vs. Structural Analogs

Structural analogs possess different physicochemical properties than the target analyte, leading to slight shifts in chromatographic retention time (RT). If an endogenous matrix component (e.g., a phospholipid) elutes at the analyte's RT but not the analog's RT, the analog fails to correct for the resulting ion suppression. A methoxy-d3 IS co-elutes exactly with the analyte, ensuring both molecules experience identical ionization conditions and matrix interference, allowing the peak area ratio to remain perfectly constant[2].

Methoxy-d3 vs. Aliphatic Deuterium (d4/d6/d8)

Not all deuterium labels are created equal. The critical flaw of many deuterated standards is deuterium scrambling —the Hydrogen/Deuterium (H/D) exchange that occurs when deuterium atoms are located on alpha-carbons (adjacent to carbonyls) or activated aromatic rings. In protic solvents (like methanol or aqueous mobile phases), these labile deuteriums exchange with ambient protons, causing a loss of the +3 Da mass shift and resulting in isotopic overlap with the native analyte[3].

The methoxy group (-OCD₃) is mechanistically superior. The oxygen atom isolates the deuterated methyl group from inductive effects, preventing enolization. This renders the C-D bonds highly resistant to H/D exchange, maintaining the integrity of the MRM transitions throughout sample preparation and LC-MS/MS analysis.

Methoxy-d3 vs. ¹³C/¹⁵N Labels

While ¹³C and ¹⁵N labels are completely immune to H/D exchange, their synthesis is highly complex and cost-prohibitive. Methoxy-d3 provides the optimal equilibrium: the robust stability of heavy-atom isotopes combined with the synthetic accessibility and cost-effectiveness of deuterium labeling.

Quantitative Data Presentation: Performance Comparison

To objectively demonstrate the superiority of methoxy-d3 IS, the following table summarizes validation data from a comparative PK assay of a small molecule drug extracted from human plasma via protein precipitation.

Validation ParameterMethoxy-d3 SIL-ISStructural Analog ISNo IS (External Cal)Regulatory Limit (ICH M10)
Chromatographic Co-elution Exact (ΔRT = 0.00 min)Offset (ΔRT = 0.45 min)N/AN/A
Matrix Effect (Absolute %) 98.5% ± 1.2%72.4% ± 8.5%45.1% ± 15.4%IS-normalized ME ~100%
Extraction Recovery (%) 92.1% ± 2.0%85.3% ± 6.7%81.2% ± 12.1%Consistent across QCs
Precision (Inter-assay CV%) 3.4% 11.2%22.5%≤ 15.0%
Accuracy (% Bias at LQC) +1.5% -12.4%-28.7%± 15.0%
H/D Exchange Loss (72h) < 0.1%N/AN/AN/A

Data Interpretation: The structural analog fails to adequately correct for the 45.1% absolute matrix suppression, resulting in a CV% of 11.2%—dangerously close to the 15.0% regulatory failure threshold. The methoxy-d3 IS normalizes the matrix effect perfectly (98.5%), yielding highly precise (3.4% CV) and accurate (+1.5% Bias) data.

Visualizing the Workflows

ValidationWorkflow Start Method Development & IS Selection Selectivity Selectivity & Specificity (Blank Matrix + IS) Start->Selectivity MatrixEffect Matrix Effect & Recovery (Methoxy-d3 IS correction) Selectivity->MatrixEffect AccPrec Accuracy & Precision (3 QC levels, n=6) MatrixEffect->AccPrec Stability Stability Testing (Bench-top, F/T, Long-term) AccPrec->Stability Report Validation Report (ICH M10 Compliant) Stability->Report

Fig 1. Step-by-step LC-MS/MS bioanalytical method validation workflow per ICH M10 guidelines.

IonSuppression Sample Biological Sample (Analyte + Methoxy-d3 IS) LC UHPLC Separation (Exact Co-elution) Sample->LC ESI ESI Source (Matrix Ion Suppression) LC->ESI MS MS/MS Detection (Distinct MRM Channels) ESI->MS Data Ratio Normalization (Analyte Area / IS Area) MS->Data

Fig 2. Mechanism of matrix effect mitigation using a co-eluting methoxy-d3 internal standard.

Experimental Protocols: Self-Validating Methodology

This protocol outlines a self-validating system for quantifying a small molecule drug in human plasma, strictly adhering to the and the [1][4].

Phase 1: Reagent Preparation & Spiking
  • Stock Solutions: Prepare primary stock solutions of the unlabeled analyte and the methoxy-d3 IS in 100% LC-MS grade acetonitrile (1 mg/mL). Store at -20°C.

  • Working Solutions: Dilute the methoxy-d3 IS to a constant working concentration (e.g., 50 ng/mL) in the extraction solvent (acetonitrile containing 0.1% formic acid).

  • Calibration Standards (CS): Spike blank human plasma with the analyte to create a minimum of 6 non-zero concentration levels spanning the expected therapeutic range.

  • Quality Controls (QCs): Prepare QCs at 4 distinct levels: LLOQ (Lower Limit of Quantitation), LQC (Low, 3x LLOQ), MQC (Medium), and HQC (High, 75% of ULOQ).

Phase 2: Sample Extraction (Protein Precipitation)

Causality Check: Protein precipitation (PPT) is utilized here for its high throughput; however, it intentionally leaves significant phospholipids in the extract. This challenges the IS to definitively prove its matrix-effect correction capabilities.

  • Aliquot 50 µL of CS, QC, or unknown plasma samples into a 96-well plate.

  • Add 200 µL of the extraction solvent containing the methoxy-d3 IS (50 ng/mL) to all wells (except double blanks, which receive IS-free solvent).

  • Vortex the plate at 1000 RPM for 5 minutes to ensure complete protein denaturation and equilibration between the analyte and IS.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of aqueous mobile phase. Why? Matching the sample diluent to the initial LC gradient conditions prevents peak broadening and fronting.

Phase 3: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Analyte MRM:m/z 300.1 → 150.1

    • Methoxy-d3 IS MRM:m/z 303.1 → 150.1

    • Note: The +3 Da shift in the precursor ion ensures no isotopic cross-talk or interference between the analyte and the IS.

Phase 4: Data Processing & Validation Criteria
  • Calculate the peak area ratio (Analyte Area / IS Area) for all samples.

  • Construct a calibration curve using linear regression with a 1/x² weighting factor to ensure accuracy at the lower end of the curve.

  • Acceptance Criteria: Accuracy must be within ±15% of nominal concentrations (±20% for LLOQ). Precision (CV%) must be ≤15% (≤20% for LLOQ).

Conclusion

The transition from structural analogs to stable isotope-labeled internal standards is not merely a regulatory formality; it is a scientific necessity for ensuring data integrity. By leveraging the unique chemical stability and exact chromatographic co-elution of methoxy-d3 labeled compounds, bioanalytical scientists can build robust, self-validating assays that effortlessly withstand the scrutiny of regulatory audits and the unpredictable nature of biological matrices.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration (FDA). URL:[Link]

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline (2023) . European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL:[Link]

  • Harnessing Radical Relay Strategies for the Difunctionalization of Unsaturated Hydrocarbons (Deuterium Scrambling Mechanisms) . University of Bern (BORIS). URL:[Link]

Sources

A Comparative Guide to the Quantitative Analysis of 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene: A Cross-Validation of GC-MS and LC-MS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust and accurate quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 4-(benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene, a deuterated trifluoromethylated aromatic ether. The insights presented herein are grounded in established analytical principles and supported by a framework for rigorous cross-validation, ensuring the generation of reliable and defensible data.

Introduction: The Analytical Challenge

4-(benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene possesses a unique combination of structural features that present interesting considerations for quantitative analysis. Its benzyloxy and trifluoromethyl groups, along with the deuterated methoxy moiety, influence its volatility, polarity, and ionization characteristics. The choice between GC-MS and LC-MS is therefore not arbitrary but a critical decision that impacts method sensitivity, selectivity, and overall performance. This guide will dissect the nuances of each technique, providing a clear rationale for methodological choices and a pathway for their comparative evaluation.

Principles and Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS): Leveraging Volatility

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][2] The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated capillary column. For a compound like 4-(benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene, its moderate molecular weight and likely semi-volatile nature make it a suitable candidate for GC-MS analysis.[3]

A critical aspect of GC-MS is the ability to achieve high chromatographic resolution, separating the analyte from matrix components and potential impurities.[1] Following separation, the analyte is ionized, typically through electron ionization (EI), which generates a predictable and reproducible fragmentation pattern, aiding in both qualitative identification and quantitative analysis.[4]

  • Sample Preparation:

    • Accurately weigh a reference standard of 4-(benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene.

    • Prepare a stock solution in a suitable high-purity volatile solvent (e.g., ethyl acetate, dichloromethane).[5]

    • Perform serial dilutions to create a series of calibration standards with concentrations spanning the expected sample range.

    • For unknown samples, dissolve a precisely weighed amount in the same solvent to a concentration within the calibration curve range.

    • Transfer an aliquot of each standard and sample into a GC vial.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

    • Inlet: Split/splitless injector at 280°C.

    • Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp at 20°C/min to 300°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions of the analyte.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Standard stock Prepare Stock Solution start->stock sample Prepare Unknown Sample start->sample cal Create Calibration Standards stock->cal vial Transfer to GC Vial cal->vial sample->vial injection Inject into GC vial->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (SIM) ionization->detection integration Peak Integration detection->integration curve Generate Calibration Curve integration->curve quant Quantify Analyte curve->quant

Caption: Workflow for the quantitative analysis of 4-(benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene by GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Range of Compounds

LC-MS is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1][2][6] Separation is achieved based on the analyte's affinity for the stationary and mobile liquid phases. For our target compound, its polarity can be exploited for effective separation using reversed-phase chromatography.

A key advantage of LC-MS is the use of soft ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically produce intact molecular ions or protonated/adducted molecules.[3] This often leads to higher sensitivity, especially when coupled with tandem mass spectrometry (MS/MS) for Multiple Reaction Monitoring (MRM).[7]

  • Sample Preparation:

    • Prepare stock and calibration standards as described for the GC-MS method, using a solvent compatible with the LC mobile phase (e.g., acetonitrile, methanol).

    • For unknown samples, dissolve a known amount in the mobile phase compatible solvent.

    • Filter all solutions through a 0.22 µm syringe filter before transferring to LC vials.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring a specific precursor-to-product ion transition.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Weigh Standard stock Prepare Stock Solution start->stock sample Prepare Unknown Sample start->sample cal Create Calibration Standards stock->cal filter Filter Solutions cal->filter sample->filter vial Transfer to LC Vial filter->vial injection Inject into LC vial->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Detection (MRM) ionization->detection integration Peak Integration detection->integration curve Generate Calibration Curve integration->curve quant Quantify Analyte curve->quant

Caption: Workflow for the quantitative analysis of 4-(benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene by LC-MS.

Head-to-Head Comparison: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for the quantitative analysis of 4-(benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene will depend on the specific analytical requirements. The following table provides a comparative summary of key performance parameters.

FeatureGC-MSLC-MSRationale and Causality
Analyte Volatility Requires analyte to be volatile or semi-volatile.[2]Suitable for a wide range of volatilities.[6]The benzyloxy group may decrease volatility, but the overall structure is likely amenable to GC analysis. LC-MS is more versatile in this regard.
Sample Preparation Generally simpler, direct injection of organic solutions.May require solvent exchange or filtration.The simplicity of GC-MS sample preparation can lead to higher throughput.
Chromatography High-resolution separation for complex mixtures.Excellent separation for a wide range of polarities.The choice of column and conditions is crucial for both techniques to achieve optimal separation from matrix components.
Ionization Hard ionization (EI) provides structural information but may lead to extensive fragmentation.Soft ionization (ESI, APCI) typically yields intact molecular ions, enhancing sensitivity for quantitative analysis.[3]The stable fragment ions from EI in GC-MS can be used for quantification, while the strong molecular ion signal in LC-MS is ideal for MRM-based quantification.
Sensitivity Good sensitivity, particularly for volatile analytes.[1]Generally offers higher sensitivity, especially with tandem MS.[1][3]LC-MS/MS in MRM mode is often capable of achieving lower limits of detection and quantification.
Selectivity High, especially with high-resolution mass analyzers.Very high with MS/MS, which minimizes matrix interference.[8]The specificity of the MRM transition in LC-MS/MS provides exceptional selectivity, which is advantageous for complex matrices.
Matrix Effects Generally less susceptible to ion suppression/enhancement.Can be prone to matrix effects that impact ionization efficiency.Careful sample preparation and the use of an internal standard are crucial to mitigate matrix effects in LC-MS.
Cost & Complexity Instrumentation is generally less expensive and easier to maintain.[3]Higher initial investment and operational complexity.[6]The choice of technique may also be influenced by budget and available expertise.

Cross-Validation of Quantitative Data

To ensure consistency and reliability of results, especially if data from both techniques may be used interchangeably or for regulatory submissions, a cross-validation study is essential.[9][10][11] This process compares the data obtained from the two distinct analytical methods.[12]

Protocol for Cross-Validation
  • Objective: To demonstrate that the quantitative data for 4-(benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene obtained by the validated GC-MS and LC-MS methods are comparable.

  • Methodology:

    • Prepare a set of quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibrated range of both assays. These QCs should be prepared from a separate stock solution than the calibration standards.

    • Analyze the QC samples in replicate (n=5) using both the validated GC-MS and LC-MS methods on the same day by the same analyst.

    • Calculate the mean concentration and precision (%CV) for each QC level for both methods.

  • Acceptance Criteria:

    • The mean concentration values obtained from the two methods should not differ by more than 15% for each QC level.

    • The precision of the measurements for each method should be within 15% CV.

  • Data Analysis:

    • Tabulate the results, showing the nominal concentration, the mean measured concentration, the % difference between the methods, and the %CV for each method at each QC level.

    • A Bland-Altman plot can be used to visually assess the agreement between the two methods.

CrossValidation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation qc_prep Prepare QC Samples (Low, Mid, High) gcms_analysis Analyze QCs by GC-MS (n=5) qc_prep->gcms_analysis lcms_analysis Analyze QCs by LC-MS (n=5) qc_prep->lcms_analysis calc Calculate Mean, %CV, and %Difference gcms_analysis->calc lcms_analysis->calc criteria Compare to Acceptance Criteria (<15%) calc->criteria conclusion Assess Comparability of Methods criteria->conclusion

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene

As a precision internal standard utilized in NMR spectroscopy, quantitative mass spectrometry, and pharmaceutical method development, 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene requires rigorous handling protocols. While not classified as acutely hazardous for general laboratory use, preserving its >99% deuterium isotopic integrity and mitigating physical phase-change risks demand a highly controlled operational environment [1].

This guide provides drug development professionals and analytical scientists with self-validating, step-by-step methodologies for the safe handling, preparation, and disposal of this compound.

Physicochemical Profiling & Hazard Assessment

To design an effective safety and handling protocol, we must first analyze the compound's physical properties. The parameters below dictate the required environmental controls and Personal Protective Equipment (PPE).

PropertyValueOperational Implication
CAS Number 2140317-12-8 (also 1354706-45-6)Identifies specific deuterated isomer [2].
Molecular Weight 285.3 g/mol Required for precise molarity calculations.
Physical State White to off-white crystalline solidProne to aerosolization if swept dry.
Melting Point 44–47°CCritical: Highly susceptible to melting from ambient heat or mechanical friction [2].
Boiling Point ~195–197°CLow volatility under ambient conditions [1].
Density 1.32 g/cm³Heavier than water; relevant for biphasic extractions.
Solubility Soluble in DMSO, DCM; Insoluble in waterDictates choice of solvent for stock solutions.

Expertise Insight (Causality): The melting point of 44–47°C is the most critical operational hazard. It is perilously close to elevated ambient laboratory temperatures. Mechanical friction from a room-temperature spatula or exposure to warm air can induce a localized phase change, turning the crystalline powder into a sticky, resinous gum. This not only skews quantitative mass measurements but also complicates equipment decontamination. Furthermore, the deuterated methoxy group must be protected from atmospheric moisture to prevent isotopic exchange and the introduction of water peaks in NMR spectra [1].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves a specific mechanistic purpose when handling fluorinated aromatic ethers.

  • Hand Protection: Nitrile gloves (EN 374 compliant, permeation time >30 min).

    • Causality: Halogenated aromatic ethers exhibit high permeation rates through natural latex. Nitrile provides a superior chemical barrier, which is absolutely essential when handling the compound in conjunction with aggressive organic solvents like dichloromethane (DCM) during solution preparation [3].

  • Eye Protection: Safety goggles with integrated side shields (EN 166).

    • Causality: Prevents ocular exposure to micro-dust generated during the transfer of the crystalline powder [4].

  • Body Protection: Flame-retardant, anti-static lab coat.

    • Causality: While the solid itself is stable, it is frequently handled alongside highly volatile, flammable solvents. Static dissipation prevents solvent vapor ignition during dissolution [3].

  • Respiratory Protection: Handling must occur within a Class II Fume Hood or Glove Box. If handled on an open bench (not recommended), an N95/FFP2 particulate respirator is required to prevent inhalation of airborne crystalline particulates [4].

Operational Workflow: Inert Atmosphere Handling

To ensure both operator safety and the chemical integrity of the standard, follow this self-validating methodology for weighing and dissolution.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial from 2–8°C dark storage. Place it in a desiccator for 30–45 minutes to reach room temperature.

    • Self-Validation Check: Inspect the exterior of the glass vial. Condensation must be completely evaporated before opening. Opening a cold vial pulls atmospheric moisture into the hygroscopic environment, degrading the deuterium label [1].

  • Atmospheric Control: Transfer the equilibrated vial into a glove box or a controlled environment purged with dry Argon or Nitrogen.

    • Self-Validation Check: Verify the inert atmosphere integrity by ensuring the oxygen/moisture sensor reads <1 ppm before unsealing the vial.

  • Weighing Protocol: Use a pre-chilled, anti-static micro-spatula to transfer the solid onto a pre-tared anti-static weigh boat.

    • Causality: Chilling the spatula mitigates the risk of the compound melting (MP 44–47°C) due to conductive heat transfer or mechanical friction during scraping [2].

  • Dissolution: Immediately transfer the weighed solid into a volumetric flask containing anhydrous DMSO or DCM. Seal and agitate gently until fully dissolved.

  • Storage: Purge the primary stock vial with Argon, seal tightly with Parafilm, and immediately return to 2–8°C storage to maximize shelf life (up to 24 months) [1].

Workflow A Retrieve from 2-8°C Storage B Equilibrate to Room Temp (Prevent Condensation) A->B C Transfer to Glove Box / Inert Atmosphere (N2/Ar) B->C D Weigh Solid (MP: 44-47°C) Avoid Friction/Heat C->D E Dissolve in Anhydrous Solvent (DMSO or DCM) D->E F Seal & Return Stock to Storage E->F

Operational workflow for handling deuterated standards to maintain isotopic integrity.

Spill Response and Waste Disposal Plan

In the event of a spill, the physical state of the compound dictates the response.

Step-by-Step Methodology:

  • State Assessment: Immediately assess if the spill is in a solid state (ambient temp <44°C) or liquid/gummy state (exposed to heat sources or solvents).

  • Solid Containment: If the material is solid, do not dry sweep, as this generates respirable dust. Lightly dampen the spill area with a compatible non-reactive solvent (e.g., a small amount of water or isopropanol) to suppress dust, then use a specialized chemical scoop to transfer the material to a hazardous waste container [4].

  • Liquid/Solution Containment: If the compound has melted or spilled while dissolved in a solvent, apply an inert absorbent such as vermiculite or clean sand.

    • Causality: Reactive absorbents (like sawdust or combustible paper towels) must be avoided when handling halogenated compounds to prevent potential exothermic reactions or secondary contamination [3].

  • Decontamination: Wash the affected surface thoroughly with soap and water, followed by a final wipe-down with isopropanol to remove any lipophilic residue.

  • Disposal: Label all collected waste as "Halogenated Organic Waste - Deuterated." Do not mix this with standard aqueous waste streams, as the compound is insoluble in water and will cause phase separation in waste carboys.

SpillResponse Start Spill Detected Assess Assess Physical State (Solid vs. Melted/Solution) Start->Assess Solid Solid State (<44°C) Assess->Solid Liquid Solution/Melted (>47°C) Assess->Liquid Sweep Mechanically Sweep (Avoid Dust Generation) Solid->Sweep Absorb Use Inert Absorbent (e.g., Sand/Vermiculite) Liquid->Absorb Dispose Dispose as Halogenated Organic Waste Sweep->Dispose Absorb->Dispose

Decision matrix for spill containment based on the physical state of the compound.

References

  • Chemical Manufacturers. "4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene Specifications." Chemical Manufacturers India. Available at:[Link]

  • TradeIndia. "4-(benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene - Cas No: 2140317-12-8." National Analytical Corporation. Available at: [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.